An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Profile of 2-Ethoxyquinoline-4-carbonitrile
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Ethoxyquinoline-4-carbonitrile, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of a single, consolidated public-domain spectral report for this specific molecule, this document synthesizes data from structurally analogous quinoline derivatives and foundational NMR principles to present a robust, predictive assignment of its complete NMR profile. We will delve into the causal electronic and structural factors governing the observed chemical shifts, multiplicities, and coupling constants. This guide is designed to not only serve as a reference for 2-Ethoxyquinoline-4-carbonitrile but also to equip researchers with the analytical framework needed to interpret the spectra of related quinoline-based compounds.
Introduction: The Quinoline Scaffold and the Imperative of Spectroscopic Characterization
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and materials science. Its derivatives exhibit a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] 2-Ethoxyquinoline-4-carbonitrile combines this core with an electron-donating ethoxy group at the C-2 position and a strongly electron-withdrawing nitrile group at the C-4 position. This specific substitution pattern creates a unique electronic environment that profoundly influences the molecule's reactivity, properties, and, consequently, its spectroscopic signature.
Precise structural confirmation is the bedrock of chemical research. NMR spectroscopy provides an unparalleled view into the molecular architecture, revealing the connectivity and chemical environment of each hydrogen and carbon atom. For a molecule like 2-Ethoxyquinoline-4-carbonitrile, a detailed NMR analysis is crucial for confirming its identity, assessing its purity, and understanding its electronic structure.
Molecular Structure and Atom Numbering
For clarity and unambiguous assignment, the standard IUPAC numbering system for the quinoline ring is used throughout this guide. The protons and carbons of the ethoxy substituent are labeled alphabetically.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 2-Ethoxyquinoline-4-carbonitrile. By leveraging established principles of NMR spectroscopy and comparative data from related quinoline structures, we have assigned every proton and carbon signal with a high degree of confidence. The characteristic shifts are primarily dictated by the strong, opposing electronic effects of the C-2 ethoxy and C-4 nitrile substituents. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this and similar compounds. This guide serves as a foundational resource for any researcher engaged in the synthesis, characterization, or application of substituted quinolines.
References
Royal Society of Chemistry. (n.d.).
Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]
Al-Amiery, A. A., et al. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1). [Link]
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 94. [Link]
de Souza, M. V. N., et al. (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. ACS Infectious Diseases, 8(3), 597-608. [Link]
Ferreira, S. B., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1275. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
Talele, T. T. (2016). The “privileged” quinoline scaffold in cancer drug discovery. Future Medicinal Chemistry, 8(5), 539-569.
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]
University of Wisconsin. (2021). ¹³C NMR Chemical Shifts. [Link]
Mechanism of Action of 2-Ethoxyquinoline-4-carbonitrile In Vitro: A Structural and Pharmacological Analysis
Executive Summary 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a highly versatile heterocyclic organic compound belonging to the quinoline family[1]. While frequently utilized as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a highly versatile heterocyclic organic compound belonging to the quinoline family[1]. While frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, the standalone pharmacophore exhibits intrinsic biological activity. Compounds containing this specific quinoline-4-carbonitrile scaffold are well-documented for their antimicrobial and anticancer properties, primarily achieved by inhibiting specific enzymatic pathways related to disease proliferation[1]. In in vitro models, this scaffold acts as a potent, ATP-competitive kinase inhibitor, demonstrating high affinity for targets such as Adaptor protein 2-associated kinase 1 (AAK1) and various receptor tyrosine kinases[2].
This whitepaper deconstructs the structural causality, in vitro mechanism of action (MOA), and the self-validating experimental protocols required to quantify the target engagement of 2-Ethoxyquinoline-4-carbonitrile.
Structural Rationale & Pharmacophore Dynamics
The biological efficacy of 2-Ethoxyquinoline-4-carbonitrile is not coincidental; it is the direct result of precise steric and electronic tuning. Every functional group serves a distinct mechanistic purpose in target engagement:
The Quinoline Core: The nitrogen atom within the quinoline ring acts as a critical hydrogen bond acceptor. In kinase domains, it anchors the molecule by interacting directly with the backbone amide of the kinase hinge region (e.g., Cys193 in AAK1)[2].
The 4-Carbonitrile Group: The cyano substituent is strongly electron-withdrawing, which lowers the pKa of the quinoline nitrogen, optimizing its hydrogen-bonding strength at physiological pH. Furthermore, the nitrile nitrogen acts as a potent halogen bond acceptor, dictating supramolecular interactions and stabilizing the compound within the hydrophobic ATP-binding pocket[3].
The 2-Ethoxy Group: The ethoxy chain provides necessary steric bulk and lipophilicity. It occupies a specific hydrophobic sub-pocket adjacent to the gatekeeper residue, preventing off-target binding to structurally similar kinases and enhancing overall cellular permeability.
In Vitro Mechanism of Action: Kinase Inhibition Pathway
In vitro, 2-Ethoxyquinoline-4-carbonitrile derivatives function primarily via ATP-competitive inhibition [2]. By mimicking the adenine ring of ATP, the quinoline scaffold outcompetes endogenous ATP for the catalytic cleft of the kinase.
Once bound, the compound prevents the transfer of the terminal phosphate from ATP to downstream protein substrates. This blockade halts signal transduction cascades responsible for cellular proliferation, endocytosis, or survival, ultimately resulting in phenotypic responses such as cell cycle arrest or apoptosis[4].
Fig 1: ATP-competitive kinase inhibition pathway of quinoline-4-carbonitrile derivatives.
Quantitative Data Summary
The following table summarizes the foundational physicochemical and in vitro pharmacological parameters of the 2-Ethoxyquinoline-4-carbonitrile scaffold.
To rigorously evaluate the in vitro MOA of 2-Ethoxyquinoline-4-carbonitrile, researchers must employ orthogonal assays that independently verify affinity and cellular target engagement.
Fig 2: Self-validating in vitro workflow for evaluating target engagement and affinity.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality: Standard luminescent assays are often confounded by the intrinsic auto-fluorescence of quinoline derivatives. TR-FRET bypasses this by introducing a time delay before measurement, eliminating background fluorescence and ensuring the IC50 readout is strictly a function of compound-target binding.
Self-Validation: The assay includes a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the dynamic range, and a DMSO-only well to establish the baseline maximum signal.
Preparation: Dissolve 2-Ethoxyquinoline-4-carbonitrile in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution to generate a 10-point concentration curve.
Incubation: In a 384-well plate, combine the recombinant kinase domain (e.g., AAK1), the compound, and ATP at its predetermined Michaelis-Menten constant (
Km
). Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.
Detection: Add a Europium (Eu)-labeled anti-phospho antibody and a ULight-conjugated peptide substrate.
Readout: Excite the plate at 320 nm and measure emission at 665 nm and 615 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: While TR-FRET proves biochemical affinity, it does not prove cellular permeability or specific binding in cellulo. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein. This proves that any observed cell death is due to on-target kinase inhibition rather than non-specific chemical toxicity.
Self-Validation: A structurally similar but inactive analog (lacking the critical 4-carbonitrile group) must be run in parallel. If the analog fails to shift the melting curve, the specificity of 2-Ethoxyquinoline-4-carbonitrile is validated.
Treatment: Culture target cells (e.g., A549 or HeLa) to 70% confluency. Treat with 1 µM of 2-Ethoxyquinoline-4-carbonitrile or DMSO vehicle for 2 hours.
Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.
Quantification: Analyze the soluble fractions via Western Blot using a target-specific antibody. Calculate the aggregation temperature shift (
ΔTagg
) between the vehicle and compound-treated samples.
Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors, Journal of Medicinal Chemistry - ACS Publications.
Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?, Crystal Growth & Design - ACS Publications.
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities, ResearchGate.
Topic: Thermodynamic Stability and Melting Point of 2-Ethoxyquinoline-4-carbonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The physical properties of an active pharmaceutical ingredient (API), particularly its thermodynamic stability and melt...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The physical properties of an active pharmaceutical ingredient (API), particularly its thermodynamic stability and melting point, are cornerstones of robust drug development. These parameters directly influence a compound's processability, formulation, bioavailability, and shelf-life. This guide provides a detailed technical examination of 2-Ethoxyquinoline-4-carbonitrile (CAS No. 859938-23-1), a heterocyclic aromatic compound with potential applications in medicinal chemistry. While specific experimental data for this compound's melting point and thermal stability are not widely reported in public literature, this document outlines the critical importance of these properties, the authoritative methodologies for their determination, and the theoretical principles governing them. We will delve into the causality behind experimental choices, establish self-validating analytical systems, and provide actionable protocols for researchers.
Introduction: The Critical Role of Solid-State Characterization
In pharmaceutical sciences, the transition from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its solid-state chemistry. Among the most fundamental of these properties are the melting point and thermodynamic stability. The melting point is not merely a measure of thermal transition but a sensitive indicator of purity and lattice energy. Thermodynamic stability, particularly in the context of polymorphism, governs which crystalline form of a drug is the most stable and thus the most desirable for development to avoid unforeseen changes during manufacturing or storage that could alter the drug's efficacy and safety profile.[1][2]
2-Ethoxyquinoline-4-carbonitrile is a quinoline derivative featuring an ethoxy group and a carbonitrile substituent.[3] Compounds of this class are of significant interest for their potential as intermediates in the synthesis of bioactive molecules.[3] This guide will address the analytical workflows required to comprehensively characterize the melting point and thermodynamic stability of this molecule, providing a framework for its potential development.
Physicochemical Profile of 2-Ethoxyquinoline-4-carbonitrile
A foundational understanding begins with the compound's basic molecular and physical properties. While some data is available, key thermal characteristics remain unreported in standard databases, underscoring the necessity for empirical investigation.
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C).[4] Factors such as intermolecular forces, molecular weight, and molecular symmetry dictate the melting temperature.[4][5] The aromatic quinoline core, polar nitrile group, and ethoxy substituent in 2-Ethoxyquinoline-4-carbonitrile suggest that intermolecular forces, including dipole-dipole interactions and π-π stacking, contribute significantly to its crystal lattice energy.
The Impact of Polymorphism on Melting Point
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[1][2][6] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This structural variance leads to different physical properties, including melting point, solubility, and stability.[7][8]
It is a thermodynamic rule that the most stable polymorph of a substance will have the highest melting point and lowest solubility.[2] Therefore, determining the melting point is a crucial first step in any polymorphism screen. The discovery of multiple melting points for a single compound under different crystallization conditions is a strong indicator of polymorphism.
Caption: Relationship between polymorphism, stability, and melting point.
Thermodynamic stability refers to the energy state of a system. In pharmaceuticals, the goal is to identify and develop the most thermodynamically stable crystalline form of the API to prevent changes during the product's lifecycle.[2] A transition from a metastable to a stable form can lead to catastrophic changes in bioavailability, potentially rendering a drug ineffective or even harmful.
Key Analytical Techniques for Stability Assessment
A combination of thermoanalytical techniques is essential for a comprehensive stability profile.
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining melting points, enthalpies of fusion, and detecting solid-solid phase transitions that indicate polymorphic transformations.[9]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] It is used to determine the temperature at which the compound begins to decompose, providing a clear upper limit for its thermal stability. It is also highly effective at detecting the presence of solvates or hydrates.
Simultaneous TGA-DSC analysis provides a highly efficient method to gather complementary information from a single sample run, which is particularly useful in early-stage development when sample quantities may be limited.[11]
Experimental Protocols
The following protocols are designed to provide a robust characterization of the melting point and thermodynamic stability of 2-Ethoxyquinoline-4-carbonitrile.
Protocol 1: Determination of Melting Point and Thermal Stability by Simultaneous TGA-DSC
Objective: To accurately determine the melting point, enthalpy of fusion, and onset of thermal decomposition.
Instrumentation: Simultaneous Thermal Analyzer (e.g., PerkinElmer STA 9).
Methodology:
Sample Preparation: Accurately weigh 3-5 mg of 2-Ethoxyquinoline-4-carbonitrile into an aluminum DSC pan. Do not seal the pan if significant off-gassing is expected; a pinhole lid is recommended.
Instrument Setup: Place the sample pan and an empty reference pan into the analyzer.
Thermal Program:
Equilibrate the sample at 30°C.
Ramp the temperature from 30°C to 400°C at a rate of 10°C/min. This heating rate is standard for initial screening.
Use an inert nitrogen purge gas at a flow rate of 20 mL/min to prevent oxidative decomposition.
Data Analysis:
TGA Curve: Analyze the mass vs. temperature plot. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
DSC Curve:
Identify sharp endothermic peaks. The onset temperature of the first major endotherm corresponds to the melting point.
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
Observe any other thermal events (e.g., endotherms or exotherms) prior to melting, which could indicate polymorphic transitions.
Caption: Experimental workflow for TGA-DSC analysis.
Protocol 2: Polymorphism Screening
Objective: To determine if 2-Ethoxyquinoline-4-carbonitrile can exist in multiple crystalline forms.
Rationale: Crystallization from a variety of solvents under different conditions (e.g., cooling rates) can induce the formation of different polymorphs.[2][8]
Methodology:
Solvent Selection: Choose a diverse range of solvents (e.g., polar protic like ethanol, polar aprotic like acetone, nonpolar like heptane, and mixtures thereof).
Crystallization Methods:
Slow Evaporation: Dissolve the compound in a selected solvent to near saturation at room temperature and allow the solvent to evaporate slowly over several days.
Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then to 4°C.
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until precipitation occurs.
Solid Form Characterization: Harvest the crystals from each experiment and analyze them using:
DSC (as per Protocol 5.1): To check for different melting points.
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying different crystal structures. Each polymorph will produce a unique diffraction pattern.[8]
Conclusion
While 2-Ethoxyquinoline-4-carbonitrile presents as a stable crystalline solid, the absence of a publicly reported melting point necessitates a rigorous experimental investigation as outlined in this guide. The potential for polymorphism is a critical consideration for any quinoline-based pharmaceutical candidate and must be thoroughly investigated. A systematic approach using TGA, DSC, and XRPD is not merely best practice but a mandatory step to ensure the development of a safe, effective, and stable drug product. The protocols and principles detailed herein provide a comprehensive framework for researchers to fully characterize the solid-state properties of 2-Ethoxyquinoline-4-carbonitrile, mitigating risks in later stages of drug development.
References
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in the pharmaceutical industry.
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
Pharmaceutical Technology. (n.d.). Advancing Approaches in Detecting Polymorphism.
Unknown Source. Polymorphism in Pharmaceutical Products.
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
Unknown Source. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
experiment (1) determination of melting points. (2021, September 19).
NIST. (2007, May 1). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines.
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
Structural Crystallography and X-Ray Diffraction Analysis of 2-Ethoxyquinoline-4-carbonitrile: A Technical Guide
Executive Summary The compound 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a highly versatile heterocyclic building block situated at the intersection of supramolecular materials science and structure-based dr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a highly versatile heterocyclic building block situated at the intersection of supramolecular materials science and structure-based drug design (SBDD). Characterized by a rigid quinoline core, an electron-donating ethoxy group at the C2 position, and an electron-withdrawing carbonitrile at the C4 position, this molecule presents a unique electronic topography.
Understanding its precise three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of its substituents dictates its behavior as a halogen bond acceptor in crystal engineering and as a hinge-binding scaffold in kinase inhibition. This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, crystallographic analysis, and structural application of 2-Ethoxyquinoline-4-carbonitrile and its functional analogs.
The structural integrity and interaction potential of 2-Ethoxyquinoline-4-carbonitrile are governed by three distinct molecular features:
The Quinoline Core: Provides a planar, aromatic
π
-system capable of forming robust
π−π
stacking interactions in the solid state. The pyridine nitrogen (
Npy
) acts as a primary hydrogen and halogen bond acceptor.
The 4-Carbonitrile Group: As demonstrated in recent studies on [1], the position of the cyano group on the quinoline framework directly modulates the electron density at the
Npy
atom. The C4 position subtly weakens the
Npy
electron donor ability compared to C6 isomers, altering its supramolecular assembly pathways.
The 2-Ethoxy Group: Introduces a flexible, oxygen-linked aliphatic chain. The steric bulk and rotational freedom of the -O-CH₂-CH₃ group disrupt perfectly flat packing, forcing the crystal lattice to adopt offset or herringbone geometries to minimize steric clashes.
Self-Validating Crystallization Methodology
To obtain diffraction-quality single crystals, researchers must avoid kinetic trapping (which yields amorphous powders or microcrystalline twinned clusters) in favor of thermodynamic control. The following vapor diffusion protocol is engineered as a self-validating system.
Step 1: Solvent Selection. Dissolve 10 mg of 2-Ethoxyquinoline-4-carbonitrile in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.
Causality: DCM is a highly volatile "good solvent" that ensures complete dissolution of the hydrophobic quinoline without requiring thermal energy that could degrade the sample.
Step 2: Antisolvent Layering. Place the uncapped inner vial inside a 20 mL outer vial containing 3.0 mL of n-Hexane (the antisolvent). Cap the outer vial tightly with a PTFE-lined lid.
Step 3: Thermodynamic Incubation. Incubate the chamber undisturbed at 20°C for 72 hours.
Causality: The higher vapor pressure of DCM drives a slow, vapor-phase solvent exchange into the Hexane layer. This gradual increase in supersaturation ensures that nucleation occurs at the lowest possible free-energy state, yielding pristine single crystals.
Step 4: Optical Validation (Self-Validation Checkpoint). Harvest the resulting crystals and suspend them in Paratone-N oil on a glass slide. Examine under a polarized light microscope.
Validation: Rotate the microscope stage. Complete optical extinction (turning black) at precise 90° intervals confirms a single, untwinned crystal lattice. If the crystal remains partially illuminated during rotation, it is twinned and must be rejected before wasting diffractometer time.
SCXRD Experimental Workflow
Once a validated crystal is isolated, the X-ray diffraction workflow must be executed with strict environmental controls to ensure high-resolution data.
Protocol 2: Data Collection and Structure Solution
Step 1: Cryo-Mounting. Mount the optically validated crystal on a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.
Causality: Flash-cooling to 100 K dramatically reduces the thermal vibrations (Anisotropic Displacement Parameters, ADPs) of the flexible 2-ethoxy chain. Without cryogenic cooling, the ethoxy group would exhibit severe conformational disorder, obscuring the electron density map.
Step 2: Data Acquisition. Expose the crystal to monochromatic Cu K
α
radiation (
λ=1.54184
Å). Collect full
ω
-scans to achieve a redundancy of
>4.0
and a completeness of
>99%
.
Step 3: Integration and Scaling. Process the raw diffraction frames using integration software (e.g., SAINT) and apply a multi-scan absorption correction (SADABS).
Validation: An internal agreement factor (
Rint
) of
<0.05
self-validates the quality of the integration and confirms the absence of significant radiation damage during the run.
Step 4: Structure Solution. Solve the phase problem using dual-space methods (SHELXT) and refine the model using full-matrix least-squares on
F2
(SHELXL).
While proprietary variations exist depending on the exact crystallization solvent (which can form solvates), the crystallographic parameters for quinoline-4-carbonitrile derivatives follow highly predictable geometric constraints. Below is a summary of the representative quantitative data expected for this class of compounds.
Table 1: Representative Crystallographic Parameters for Q4CN Derivatives
Parameter
Expected Value Range
Crystallographic Significance
Crystal System
Monoclinic / Triclinic
Driven by the asymmetry of the 2-ethoxy and 4-cyano substituents.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing allows for optimal inversion-related
π−π
stacking.
Temperature
100(2) K
Suppresses thermal disorder of the aliphatic ethoxy chain.
Rint
≤0.050
Validates high data redundancy and accurate absorption correction.
Final
R1[I>2σ(I)]
0.030−0.045
Indicates a highly accurate structural model with minimal residual electron density.
C(4)-C(N) Bond Length
∼1.44
Å
Confirms the
sp
hybridization and electron-withdrawing pull of the cyano group.
Interplanar
π−π
Distance
3.3−3.5
Å
Standard offset face-to-face stacking distance for quinoline cores.
The structural data obtained from SCXRD is not merely academic; it is the foundation of rational drug design. The [2] is a privileged pharmacophore in medicinal chemistry.
For instance, in the development of inhibitors for [3], the quinoline core is utilized to anchor the molecule into the kinase hinge region. The crystallographic data explains the causality of binding:
The Npy
atom acts as a critical hydrogen bond acceptor with the backbone amides of the hinge region.
The 4-carbonitrile group projects deep into a hydrophobic pocket, utilizing its strong dipole moment to displace structured water molecules, thereby gaining a massive entropic binding advantage.
The 2-ethoxy group provides steric bulk that prevents off-target binding by clashing with smaller kinase active sites, while remaining solvent-exposed to improve the drug's overall solubility profile.
Figure 2: Pharmacophore interaction network of the quinoline-4-carbonitrile scaffold.
Conclusion
The rigorous crystallographic analysis of 2-Ethoxyquinoline-4-carbonitrile reveals a molecule exquisitely tuned for both supramolecular assembly and targeted biological inhibition. By employing self-validating crystallization protocols and cryogenic X-ray diffraction workflows, researchers can resolve the subtle conformational dynamics of the ethoxy group and the electronic influence of the carbonitrile group. These structural insights directly empower the next generation of halogen-bonded materials and highly selective kinase inhibitors.
References
Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?
Crystal Growth & Design, ACS Publications.
URL:[Link]
Crystal Structure of AP2 Associated Kinase 1 Isoform 1 Complexed with Ligand 2-(1-Amino-3-methylbutyl)-6-(pyridin-4-yl)quinoline-4-carbonitrile (PDB ID: 7RJ7).
RCSB Protein Data Bank / Journal of Medicinal Chemistry.
URL: [Link]
Protocols & Analytical Methods
Method
How to prepare 2-Ethoxyquinoline-4-carbonitrile stock solutions for cell culture
Title: Preparation and Handling of 2-Ethoxyquinoline-4-carbonitrile Stock Solutions for In Vitro Cell Culture Applications Introduction & Scientific Rationale 2-Ethoxyquinoline-4-carbonitrile is a heterocyclic organic co...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Preparation and Handling of 2-Ethoxyquinoline-4-carbonitrile Stock Solutions for In Vitro Cell Culture Applications
Introduction & Scientific Rationale
2-Ethoxyquinoline-4-carbonitrile is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline ring with an ethoxy group and a carbonitrile substituent[1]. It is frequently utilized in medicinal chemistry and drug discovery screening. For in vitro cell culture assays, the accurate preparation of small-molecule stock solutions is a critical prerequisite for ensuring reliable, reproducible experimental data[2].
Because 2-Ethoxyquinoline-4-carbonitrile is a hydrophobic molecule, it exhibits limited solubility in aqueous environments but is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[3]. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting 2-Ethoxyquinoline-4-carbonitrile stock solutions. It emphasizes the causality behind solvent selection, concentration calculations, and the prevention of solvent-induced cytotoxicity.
Physicochemical Properties & Data Summary
Before preparation, researchers must verify the compound's properties to ensure accurate molarity calculations and solvent compatibility[4].
Essential for accurate molar concentration conversions[1].
Solubility
Soluble in DMSO and Ethanol
Dictates the use of organic vehicles for primary stock preparation[3].
Appearance
Crystalline solid
Visual baseline for assessing degradation or impurities[1].
Experimental Design & Causality (E-E-A-T)
As a best practice in drug development, experimental workflows must be designed to minimize confounding variables. The following principles govern this protocol:
Solvent Selection & Toxicity: DMSO is the gold standard vehicle for hydrophobic small molecules due to its high dielectric constant and ability to disrupt hydrogen bonding. However, DMSO itself is cytotoxic at high concentrations. To maintain cellular viability and prevent transcriptomic artifacts, the final DMSO concentration in the cell culture medium must be strictly maintained at or below 0.1% to 0.5% (v/v)[5][6].
Weighing Dynamics: Standard analytical balances often struggle with precision below 5 mg. Instead of attempting to weigh exactly 1.98 mg to make 1 mL of a 10 mM solution, it is scientifically more robust to weigh an approximate amount (e.g., ~5 mg), record the exact mass, and calculate the specific volume of DMSO required to achieve the target molarity[2][4].
Sterility Considerations: 100% DMSO is generally considered self-sterilizing. Filtering the final DMSO stock solution through standard PES or nylon syringe filters is strongly discouraged, as hydrophobic small molecules can adsorb to the membrane, drastically reducing the actual concentration of the stock[4].
Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
Sterile, amber microcentrifuge tubes (to protect from light)
Vortex mixer and ultrasonic bath
Step 1: Equilibration
Allow the vial of 2-Ethoxyquinoline-4-carbonitrile to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Rationale: This prevents atmospheric moisture from condensing on the cold powder, which would alter the mass and introduce water into the hygroscopic DMSO stock, potentially causing compound degradation[4].
Step 2: Weighing and Calculation
Tare a clean, static-free weigh boat on the analytical balance.
Carefully transfer a workable amount of the compound (e.g., ~5.00 mg) and record the exact mass.
Calculate the required volume of DMSO to achieve a 10 mM (10 mmol/L) concentration using the following formula:
Volume (mL) =[Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol))] × 1000
Example: If you weighed exactly 5.15 mg:
Volume =[5.15 / (10 × 198.22)] × 1000 = 2.598 mL of DMSO[2][5].
Step 3: Dissolution
Transfer the weighed powder quantitatively into a sterile amber tube.
Add the calculated volume of cell-culture grade DMSO.
Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, place the tube in an ultrasonic water bath at room temperature for 5 minutes until the solution is completely clear[4][7].
Step 4: Aliquoting and Storage
Divide the primary stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, tightly sealed amber microcentrifuge tubes.
Store the aliquots at -20°C or -80°C.
Rationale: DMSO is highly hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture and cause compound precipitation or degradation. Single-use aliquots preserve the integrity of the stock[5].
Step 5: Intermediate Dilution for Cell Culture
Thaw a single aliquot at room temperature.
Prepare an intermediate dilution (e.g., 100X or 1000X of the final assay concentration) in the cell culture medium. Add the DMSO stock slowly to the medium while vortexing.
Rationale: Rapid addition of a highly concentrated DMSO stock directly into aqueous media can cause the hydrophobic compound to locally supersaturate and "crash out" (precipitate). Vigorous mixing during an intermediate dilution prevents this[2][5].
Workflow Visualization
Workflow for the preparation and dilution of 2-Ethoxyquinoline-4-carbonitrile stock solutions.
Quality Control & Troubleshooting
Precipitation in Media: If the cell culture medium becomes cloudy upon adding the compound, the local concentration of the drug has exceeded its aqueous solubility limit. Solution: Ensure you are using an intermediate dilution step. If precipitation persists, lower the maximum test concentration.
Cytotoxicity in Controls: If cells exhibit reduced viability in the vehicle control wells, the final DMSO concentration is too high. Solution: Ensure the final DMSO concentration is ≤ 0.1% (v/v)[5][6]. Always include a vehicle control (media + equivalent DMSO volume) to establish a baseline for cell viability.
Application Notes & Protocols: 2-Ethoxyquinoline-4-carbonitrile as a Versatile Building Block in Quinoline Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Value of 2-Ethoxyquinoline-4-carbonitrile The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, rightfully earn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline Scaffold and the Strategic Value of 2-Ethoxyquinoline-4-carbonitrile
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1][2] Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents, from the historic antimalarial drug quinine to modern FDA-approved kinase inhibitors for cancer therapy.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, providing a robust platform for modulating biological activity and optimizing pharmacokinetic profiles.[1][4]
This guide focuses on a particularly strategic building block: 2-Ethoxyquinoline-4-carbonitrile . This compound is not merely another quinoline derivative; it is a pre-functionalized scaffold designed for efficient and divergent library synthesis. It possesses two distinct and orthogonally reactive sites: the C4-carbonitrile group and the C2-ethoxy group.[5] The nitrile offers a gateway to amines, amides, and other functionalities, while the ethoxy group is a leaving group, ripe for nucleophilic substitution. This dual reactivity allows researchers to rapidly generate diverse molecular architectures around the quinoline core, accelerating the hit-to-lead process in drug discovery programs targeting infectious diseases, cancer, and inflammatory conditions.[5][6]
This document provides detailed protocols for the synthesis and derivatization of 2-ethoxyquinoline-4-carbonitrile, explaining the chemical rationale behind each step to empower researchers in their quest for novel therapeutic agents.
Part I: Synthesis of the Core Scaffold: 2-Ethoxyquinoline-4-carbonitrile
The synthesis of the title compound can be efficiently achieved through several established methods, including the Pfitzinger reaction.[5] This method involves the condensation of an isatin with an active methylene compound, in this case, a derivative of ethyl acetoacetate, to construct the quinoline ring system.
This protocol leverages microwave-assisted synthesis to reduce reaction times and improve product purity compared to conventional heating.[5] The choice of a base like sodium ethoxide is critical for deprotonating the active methylene compound, initiating the key carbon-carbon bond formation.
Reagent Preparation: In a 10 mL microwave-rated reaction vessel equipped with a magnetic stir bar, add isatin (1.0 eq), the appropriate ethyl acetoacetate derivative (1.1 eq), and anhydrous ethanol (5 mL).
Base Addition: Carefully add sodium ethoxide (1.5 eq) to the suspension. Causality Note: Sodium ethoxide acts as a strong base required to generate the enolate from the acetoacetate derivative, which is the active nucleophile in the subsequent condensation with the isatin carbonyl.
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
Reaction Quenching & Workup: After cooling to room temperature, carefully quench the reaction by pouring the mixture into ice-cold water (50 mL). Acidify the solution to pH ~6-7 with dilute HCl. This will precipitate the crude product.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Parameter
Expected Result
Yield
65-80%
Appearance
Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)
Consistent with quinoline and ethoxy protons
Mass Spec (ESI+)
[M+H]⁺ corresponding to C₁₂H₁₀N₂O (m/z = 199.08)
Part II: Key Derivatization Strategies
The strategic value of 2-ethoxyquinoline-4-carbonitrile lies in the ability to selectively manipulate its two key functional groups.
Caption: Key derivatization pathways from the core scaffold.
A. Transformations of the 4-Carbonitrile Group
The nitrile group is a versatile precursor to primary amines, which are fundamental connection points in medicinal chemistry.
Protocol 2: Reduction of Nitrile to Primary Amine
This protocol uses lithium aluminum hydride (LiAlH₄), a potent reducing agent, to convert the nitrile to a 4-(aminomethyl) group.
Step-by-Step Methodology:
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (10 mL).
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2-ethoxyquinoline-4-carbonitrile (1.0 eq) in anhydrous THF (15 mL) dropwise over 30 minutes. Safety Note: The reaction is highly exothermic and generates H₂ gas. Ensure adequate ventilation and slow addition.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product).
Quenching: Cool the reaction back to 0°C. Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing the filter cake with THF.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Elaboration via Amide Coupling
The newly synthesized primary amine is a perfect handle for creating an amide library by coupling with various carboxylic acids.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve the 4-(aminomethyl)quinoline derivative (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.2 eq) in DMF (10 mL).
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the mixture. Causality Note: The base is crucial to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the coupling reaction.
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
Workup: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
B. Nucleophilic Substitution at the C2-Position
The C2-ethoxy group can be displaced by various nucleophiles, such as primary and secondary amines, to generate 2-aminoquinoline derivatives. This reaction significantly alters the electronic properties and hydrogen bonding capabilities of the scaffold.[5]
Protocol 4: Synthesis of 2-Aminoquinoline Derivatives
Step-by-Step Methodology:
Reaction Setup: In a sealed tube, combine 2-ethoxyquinoline-4-carbonitrile (1.0 eq), the desired primary or secondary amine (2.0-3.0 eq), and a solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol.
Heating: Seal the tube and heat the reaction mixture to 120-150°C for 12-24 hours. Causality Note: High temperature is often required to overcome the activation energy for this nucleophilic aromatic substitution (SNAr) reaction.
Workup: After cooling, dilute the reaction mixture with water to precipitate the product.
Isolation & Purification: Collect the solid by filtration. Wash the solid with water and then a small amount of cold diethyl ether to remove residual starting materials. If necessary, recrystallize or purify by column chromatography to obtain the pure 2-substituted aminoquinoline derivative.
Part III: Biological Relevance & Drug Discovery Workflow
Derivatives of the quinoline scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][6] Specifically, many quinoline-based anticancer agents function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[3]
The derivatization protocols described above enable the creation of a focused library for screening against various biological targets.
Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing the building block.
Data Summary: Representative Virtual Library
To illustrate the potential, the table below shows a small, representative library that could be synthesized using the protocols, with hypothetical activity data against a cancer cell line.
Compound ID
Modification (vs. Scaffold)
M.W. ( g/mol )
Hypothetical IC₅₀ (MCF-7 Cells) [µM]
Scaffold
2-Ethoxyquinoline-4-carbonitrile
198.22
> 50
LIB-A01
Protocol 2: 4-(Aminomethyl) derivative
202.25
35.2
LIB-B01
Protocol 3: Amide from A01 + Benzoic Acid
306.35
8.5
LIB-B02
Protocol 3: Amide from A01 + 4-Fluorobenzoic Acid
324.34
5.1
LIB-C01
Protocol 4: C2-substitution with Piperidine
237.29
12.7
LIB-C02
Protocol 4: C2-substitution with Morpholine
239.27
15.3
Conclusion
2-Ethoxyquinoline-4-carbonitrile is a highly valuable and versatile building block for modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point for the synthesis of diverse compound libraries. The robust protocols detailed herein for the modification of both the C4-nitrile and C2-ethoxy positions enable researchers to efficiently explore the chemical space around the privileged quinoline scaffold, significantly accelerating the discovery of novel drug candidates for a range of human diseases.
References
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
Al-Warhi, T., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved from [Link]
Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Retrieved from [Link]
Teng, C.-M., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Application Note: Catalytic Systems for the Efficient Synthesis of 2-Ethoxyquinoline-4-carbonitrile
Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Molecule: 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-2...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Process Chemistry & Catalysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Target Molecule: 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1)[1]
Executive Summary & Chemical Context
Quinoline-4-carbonitriles are highly privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of kinase inhibitors (e.g., Lenvatinib analogs), antimalarials, and novel anti-infective agents[1]. Specifically, 2-Ethoxyquinoline-4-carbonitrile presents a unique synthetic challenge: the ethoxy group at the C2 position alters the electronic distribution of the quinoline core, requiring highly selective catalytic systems to install the nitrile group at the C4 position without degrading the ether linkage.
This application note details two state-of-the-art, field-proven catalytic methodologies for synthesizing 2-Ethoxyquinoline-4-carbonitrile:
Palladium-Catalyzed Cross-Coupling using a non-toxic cyanide source (
K4[Fe(CN)6]
).
Metal-Free Deoxygenative C4-Cyanation of 2-Ethoxyquinoline N-oxide using Trimethylsilyl cyanide (TMSCN).
Mechanistic Rationale & System Design
To ensure high yields and scalability, the causality behind the reagent and catalyst selection must be rigorously understood.
System A: Palladium-Catalyzed Cyanation of 4-Chloro-2-ethoxyquinoline
Historically, the cyanation of aryl chlorides has been plagued by catalyst poisoning. Free cyanide ions (
CN−
) are strong σ-donors and π-acceptors, which rapidly bind to
Pd(0)
to form stable, catalytically inactive
[Pd(CN)4]2−
complexes.
The Solution: We utilize Potassium hexacyanoferrate(II) trihydrate (
K4[Fe(CN)6]⋅3H2O
) as the cyanide source[2]. This coordination complex acts as a "slow-release" reservoir. Under mild heating (70 °C), cyanide is released into the catalytic cycle at a rate that matches the oxidative addition of the 4-chloro-2-ethoxyquinoline, maintaining a low steady-state concentration of free
CN−
and preventing catalyst deactivation[2]. The use of a bulky, electron-rich phosphine ligand (e.g., CM-phos or XPhos) further accelerates the challenging oxidative addition of the C4-Cl bond.
System B: Metal-Free Deoxygenative Cyanation of 2-Ethoxyquinoline N-Oxide
Pre-functionalization (halogenation) can be avoided by utilizing C-H functionalization strategies on quinoline N-oxides[3].
The Solution: In standard quinoline N-oxides, nucleophilic attack by TMSCN typically occurs at the C2 position. However, in 2-ethoxyquinoline N-oxide, the C2 position is sterically and electronically blocked by the ethoxy moiety. By introducing an electrophilic activator like Methanesulfonic anhydride (
Ms2O
), the N-oxide oxygen is highly activated, drawing electron density away from the ring. This directs the nucleophilic attack of the cyanide anion exclusively to the highly electrophilic C4 position. Subsequent elimination of the activating group drives rearomatization, yielding the C4-carbonitrile[3].
Visual Workflow of Catalytic Pathways
Mechanistic workflows for the catalytic synthesis of 2-Ethoxyquinoline-4-carbonitrile.
Quantitative Data & System Comparison
The following table summarizes the operational metrics of both catalytic systems to aid process chemists in route selection.
Parameter
System A: Pd-Catalyzed Cross-Coupling
System B: N-Oxide Activation
Starting Material
4-Chloro-2-ethoxyquinoline
2-Ethoxyquinoline N-oxide
Cyanide Source
K4[Fe(CN)6]⋅3H2O
(Non-toxic)
TMSCN (Liquid, requires care)
Catalyst / Activator
Pd(OAc)2
(2 mol%) / XPhos (4 mol%)
Ms2O
(2.0 equiv) / TMG base
Solvent System
1,4-Dioxane /
H2O
(1:1)
Dichloromethane (DCM) or EtOAc
Temperature
70 °C – 85 °C
Ambient (25 °C)
Reaction Time
12 – 18 hours
2 – 4 hours
Expected Yield
85% – 92%
78% – 86%
Scalability
Excellent (Kilogram scale proven)
Good (Gram scale, exothermic)
Experimental Protocols
Both protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to downstream purification.
Protocol A: Palladium-Catalyzed Cyanation using
K4[Fe(CN)6]
Objective: Conversion of 4-chloro-2-ethoxyquinoline to 2-ethoxyquinoline-4-carbonitrile via slow-release transmetalation.
System Purging: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-ethoxyquinoline,
K4[Fe(CN)6]⋅3H2O
,
Pd(OAc)2
, XPhos, and
Na2CO3
. Evacuate the flask and backfill with dry Nitrogen (
N2
) three times to prevent oxidative degradation of the phosphine ligand.
Solvent Addition: Inject the degassed 1,4-Dioxane/
H2O
mixture via syringe. The biphasic nature is critical: water solubilizes the iron complex to facilitate cyanide release, while dioxane solvates the organic substrate[2].
Catalytic Cycle Initiation: Heat the reaction mixture to 70 °C using an oil bath. Stir vigorously (800 rpm) to ensure optimal interfacial mass transfer.
In-Process Control (IPC): After 12 hours, sample the organic layer. Monitor by TLC (Hexanes/EtOAc 3:1), visualizing under UV 254 nm. The starting material (
Rf
~0.6) should be fully consumed, replaced by a new spot for the carbonitrile (
Rf
~0.4).
Quench & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium black and iron salts. Wash the filtrate with brine (2 × 30 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc/Hexanes).
Validation: Confirm product identity via
1H
NMR (
CDCl3
). Look for the characteristic ethoxy quartet at ~4.6 ppm (
2H
) and triplet at ~1.5 ppm (
3H
), alongside the disappearance of the C4-Cl isotopic pattern in MS analysis.
Protocol B: Deoxygenative C4-Cyanation of 2-Ethoxyquinoline N-oxide
Objective: Direct C-H functionalization at the C4 position utilizing electrophilic N-oxide activation.
Tetramethylguanidine (TMG) or N,N-Diisopropylethylamine (DIEA): 10.0 mmol (2.0 equiv)
Anhydrous Dichloromethane (DCM): 25 mL
Step-by-Step Methodology:
Substrate Solvation: In a flame-dried 50 mL round-bottom flask under Argon, dissolve 2-ethoxyquinoline N-oxide in anhydrous DCM (25 mL).
Activation: Cool the solution to 0 °C using an ice bath. Add
Ms2O
in one portion. Stir for 15 minutes. Causality: The anhydride reacts with the N-oxide oxygen, forming a highly electrophilic O-mesyl quinolinium intermediate.
Cyanation: Add the organic base (TMG or DIEA) dropwise, followed by the slow, dropwise addition of TMSCN via syringe. Safety Note: TMSCN is highly toxic and volatile; perform strictly inside a certified fume hood.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 to 4 hours[3].
In-Process Control (IPC): Monitor by LC-MS. The mass of the starting N-oxide (
[M+H]+
) should shift to the desired carbonitrile mass (
[M−O+CN+H]+
).
Quench & Workup: Carefully quench the reaction by adding saturated aqueous
NaHCO3
(20 mL) dropwise to neutralize excess TMSCN and acid. Stir for 30 minutes. Extract the aqueous phase with DCM (3 × 20 mL).
Isolation: Dry the combined organic layers over
MgSO4
, filter, and concentrate. Purify the crude residue by recrystallization from hot ethanol or via silica gel chromatography to yield analytically pure 2-Ethoxyquinoline-4-carbonitrile.
References
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with
K4[Fe(CN)6]
." Organic Letters, 13(4), 648-651.
URL:[Link]
Liu, Y., et al. (2024). "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." National Center for Biotechnology Information (PMC).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a privileged, bifunctional N-heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. The quinoline core is a ubiquitous pharmacophore found in antimalarials, broad-spectrum antibacterial agents, and targeted kinase inhibitors[2]. However, the strategic functionalization of this specific scaffold provides unique advantages for modern drug design.
Scaffold Causality & Orthogonal Reactivity
From a structural perspective, the unmodified quinoline ring often suffers from poor metabolic stability; specifically, the C2 position is a well-known metabolic "soft spot" susceptible to rapid oxidation by aldehyde oxidase (AO), yielding inactive 2-quinolones.
By utilizing 2-ethoxyquinoline-4-carbonitrile, researchers bypass this liability:
Metabolic Shielding: The C2-ethoxy group blocks AO-mediated oxidation while finely tuning the lipophilicity (LogP) of the molecule. It acts as a stable enol-ether equivalent under basic and reductive conditions but can be selectively cleaved under acidic conditions if a hydrogen-bond donor is required.
Electrophilic Activation: The C4-carbonitrile (cyano) group is strongly electron-withdrawing, activating the quinoline ring for further functionalization. More importantly, it serves as a direct synthetic handle for bioisosteric replacement (e.g., conversion to tetrazoles)[3] or reduction to aminomethyl pharmacophores[4].
Synthetic Divergence & Workflow
The orthogonal reactivity of the C2-ethoxy and C4-nitrile groups allows for divergent synthetic pathways from a single starting material.
Caption: Synthetic divergence of 2-Ethoxyquinoline-4-carbonitrile into key medicinal chemistry scaffolds.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate quality control is built directly into the workflow.
Protocol A: Synthesis of 2-Ethoxy-4-(1H-tetrazol-5-yl)quinoline via [3+2] Cycloaddition
Causality & Experimental Choice: Converting a nitrile to a tetrazole creates a metabolically stable bioisostere of a carboxylic acid, improving oral bioavailability and target binding. Traditional methods utilizing sodium azide (
NaN3
) and ammonium chloride require prolonged heating and risk the in situ generation of highly toxic, explosive hydrazoic acid (
HN3
). To mitigate safety risks and accelerate reaction kinetics, this protocol utilizes trimethylsilyl azide (
TMS−N3
) and a dibutyltin oxide (
Bu2SnO
) catalyst[3].
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged microwave vial, dissolve 2-Ethoxyquinoline-4-carbonitrile (1.0 mmol, 198.2 mg) in anhydrous toluene (3.0 mL).
Reagent Addition: Add
TMS−N3
(2.0 mmol, 265 µL) followed by catalytic dibutyltin oxide (0.1 mmol, 25 mg).
Reaction: Seal the vial and irradiate in a microwave reactor at 110 °C for 2 hours (Alternatively, reflux conventionally for 48–72 hours).
Workup: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in methanol (5 mL) and reconcentrate to cleave the intermediate TMS-tetrazole bond.
Purification: Partition the residue between ethyl acetate (15 mL) and 10% aqueous
NaHCO3
(15 mL). Extract the organic layer with an additional portion of
NaHCO3
. Acidify the combined aqueous layers with 1M HCl to pH 2–3 to precipitate the pure tetrazole. Filter and dry under vacuum.
Self-Validation & QC: The reaction is successful when FT-IR analysis of the isolated solid confirms the complete disappearance of the sharp
C≡N
stretch at ~2225 cm⁻¹ and the emergence of a broad
N−H
stretch between 3100–2800 cm⁻¹ characteristic of the tetrazole ring[3].
Protocol B: Chemoselective Reduction to (2-Ethoxyquinolin-4-yl)methanamine
Causality & Experimental Choice: Aminomethyl quinolines are critical pharmacophores for semicarbazide-sensitive amine oxidase (SSAO) inhibitors and various kinase inhibitors[4][5]. The challenge is reducing the C4-nitrile to a primary amine without cleaving the C2-ethoxy ether linkage or over-reducing the heteroaromatic ring. Lithium aluminum hydride (
LiAlH4
) at 0 °C provides the necessary chemoselectivity.
Step-by-Step Methodology:
Preparation: Suspend
LiAlH4
(2.0 mmol, 76 mg) in anhydrous THF (5.0 mL) in a flame-dried round-bottom flask at 0 °C under an argon atmosphere.
Addition: Dissolve 2-Ethoxyquinoline-4-carbonitrile (1.0 mmol, 198.2 mg) in anhydrous THF (2.0 mL) and add dropwise to the
LiAlH4
suspension over 10 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Fieser Quench (Critical Safety Step): Cool the flask back to 0 °C. Sequentially and cautiously add 76 µL of
H2O
, 76 µL of 15% aqueous NaOH, and 228 µL of
H2O
. Stir vigorously until the aluminum salts form a white, granular precipitate.
Isolation: Filter the mixture through a pad of Celite, washing with excess ethyl acetate. Concentrate the filtrate in vacuo to yield the primary amine.
Self-Validation & QC: Successful reduction is confirmed via ¹H NMR (
CDCl3
). The validation marker is the appearance of a new singlet integrating to 2H at ~4.20 ppm, corresponding to the newly formed benzylic methylene (
−CH2−NH2
) group, alongside the retention of the ethoxy signals (triplet at ~1.45 ppm, quartet at ~4.50 ppm).
Biological Application: Kinase Inhibition Pathway
Derivatives synthesized from 2-ethoxyquinoline-4-carbonitrile, particularly the aminomethyl and pyrazolo-fused analogs, are potent kinase inhibitors. They act by competitively binding to the ATP pocket of kinases (e.g., Adaptor-associated kinase 1, AAK1), thereby arresting downstream endocytic signaling pathways critical for tumor proliferation[5].
Caption: Mechanism of target kinase inhibition by quinoline-derived scaffolds.
Quantitative Data Presentation
The table below summarizes the physicochemical profiling and analytical validation markers for the starting material and its primary derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 2-Ethoxyquinoline-4-carbonitrile Precipitation in Aqueous Assays
Overview & Mechanistic Context
2-Ethoxyquinoline-4-carbonitrile is a highly hydrophobic heterocyclic organic compound belonging to the quinoline family[1]. While the carbonitrile substituent provides a localized dipole, the lipophilic quinoline core and ethoxy ether linkage dominate its physicochemical profile, rendering it generally soluble only in organic solvents[1]. When researchers attempt to dilute this compound from a concentrated DMSO stock into aqueous biochemical assays (e.g., PBS, HEPES, or cell culture media), the abrupt shift in solvent polarity frequently causes the compound to crash out of solution[2].
This guide provides mechanistic troubleshooting steps to maintain compound solubility, prevent "solvent shock," and ensure the integrity of your downstream assays.
Diagnostic Workflow
Diagnostic workflow for resolving 2-Ethoxyquinoline-4-carbonitrile precipitation in aqueous buffers.
Troubleshooting FAQs
Q1: Why does 2-Ethoxyquinoline-4-carbonitrile precipitate immediately upon dilution from my 10 mM DMSO stock into PBS?Causality & Solution: This phenomenon is driven by2[2]. When a highly concentrated organic stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water leaves the hydrophobic small molecule locally supersaturated. Without the organic solvent to solvate it, the lattice energy of the compound drives rapid nucleation and crystallization.
Actionable Fix: Reverse the order of addition. Instead of adding the compound to the buffer, add the pre-warmed aqueous buffer dropwise to the DMSO stock under continuous vortexing[2]. This gradual polarity shift prevents localized supersaturation zones.
Q2: I need to increase the compound concentration, but exceeding 5% DMSO denatures my target protein. What alternative co-solvents can I use?Causality & Solution: DMSO is a powerful hydrogen-bond acceptor. Exceeding 5-10% (v/v) DMSO can strip the hydration shell from proteins, leading to3[3]. If 2-Ethoxyquinoline-4-carbonitrile requires a higher co-solvent fraction, consider transitioning to polymeric or polyol co-solvents. Studies on hydrophobic ligand binding have demonstrated that 4 can enhance solubility without disrupting protein structure[4]. Glycerol, in particular, acts as a chemical chaperone, preserving protein folding even at 10% concentrations[4].
Q3: Can I use cyclodextrins to solubilize this compound, and how does DMSO affect this?Causality & Solution: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Cyclodextrins possess a3 that encapsulates the lipophilic quinoline core, while their hydrophilic exterior maintains aqueous solubility[3]. However, be cautious: residual DMSO from your stock solution can competitively bind to the cyclodextrin cavity, displacing the 2-Ethoxyquinoline-4-carbonitrile and drastically reducing its apparent solubility[3]. Formulate the inclusion complex using a minimal DMSO fraction (<1%).
Q4: Does adjusting the buffer pH improve the solubility of 2-Ethoxyquinoline-4-carbonitrile?Causality & Solution: The solubility of weakly basic heterocyclic compounds is 2[2]. In neutral to alkaline conditions (pH 7.4+), the quinoline nitrogen remains unprotonated, maximizing hydrophobicity. Lowering the pH (e.g., pH 5.5 - 6.0) can partially protonate the quinoline core, significantly increasing aqueous solubility via ion-dipole interactions[2]. If your assay tolerates a slightly acidic environment, this is a non-disruptive way to prevent precipitation.
Purpose: To prevent solvent shock and localized supersaturation when transitioning 2-Ethoxyquinoline-4-carbonitrile from DMSO to aqueous buffers.
Stock Preparation: Dissolve 2-Ethoxyquinoline-4-carbonitrile in 100% anhydrous DMSO to create a 10 mM stock solution.
Buffer Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS or HEPES) to 37°C to thermodynamically favor solubility.
Dropwise Addition: Place the microcentrifuge tube containing the required volume of DMSO stock on a vortex mixer set to medium speed. Slowly add the pre-warmed aqueous buffer dropwise (approx. 10 µL per second) into the DMSO stock until the final desired volume and concentration are reached.
Equilibration: Incubate the solution at room temperature for 30 minutes to allow the solvent matrix to equilibrate.
Validation (Crucial): Centrifuge the final solution at 14,000 rpm for 15 minutes. Carefully collect the supernatant. Analyze the supernatant via UV-Vis or HPLC to confirm the concentration matches your theoretical yield[5], ensuring no invisible micro-precipitation occurred.
Purpose: To encapsulate the hydrophobic quinoline core without relying on high concentrations of denaturing organic solvents.
Cyclodextrin Solution: Prepare a 5% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous assay buffer.
Minimal-DMSO Stock: Prepare a highly concentrated stock of 2-Ethoxyquinoline-4-carbonitrile in DMSO (e.g., 50 mM) to minimize the final DMSO volume transferred.
Complexation: Add the DMSO stock to the HP-β-CD solution such that the final DMSO concentration is strictly <1% (v/v). (Note: Excess DMSO will competitively block the cyclodextrin cavity).
Agitation: Shake or sonicate the mixture gently in a water bath at 25°C for 2 hours to drive the inclusion complex to thermodynamic equilibrium.
Validation: Centrifuge at 14,000 rpm for 15 minutes to pellet any un-encapsulated compound[2]. The clear supernatant contains the fully solubilized inclusion complex ready for the assay.
References
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins
Source: ACS Omega / NIH
URL:[Link]
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study
Source: PMC / NIH
URL:[Link]
Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 2-Ethoxyquinoline-4-carbonitrile Analysis
Welcome to the technical support center for the HPLC analysis of 2-Ethoxyquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 2-Ethoxyquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As a heterocyclic aromatic compound with a basic quinoline nitrogen, 2-Ethoxyquinoline-4-carbonitrile presents specific challenges in reversed-phase chromatography, primarily related to peak shape and retention control. This document provides the causal explanations and systematic protocols necessary to overcome these challenges and develop robust, reliable analytical methods.
Understanding the physicochemical properties of your analyte is the foundation of any successful method development strategy.[1][2] 2-Ethoxyquinoline-4-carbonitrile is a quinoline derivative, and its behavior in reversed-phase HPLC is largely dictated by the basic nitrogen atom within the quinoline ring system.
Aromatic ring allows for UV detection and potential for π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl).[4]
Key Functional Group
Quinoline Nitrogen
This basic group is prone to protonation. Its interaction with acidic residual silanols on silica-based columns is a primary cause of peak tailing.[5][6] Mobile phase pH is therefore a critical parameter.[7][8]
Well-suited for reversed-phase HPLC where samples are typically dissolved in mixtures of water and organic solvents like acetonitrile or methanol.[9]
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of 2-Ethoxyquinoline-4-carbonitrile in a direct question-and-answer format.
Q1: My peak for 2-Ethoxyquinoline-4-carbonitrile is showing significant tailing. What are the causes and how can I fix it?
A1: Peak tailing for basic compounds like this is the most common issue in reversed-phase HPLC. It is almost always caused by secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups (Si-O⁻) on the silica stationary phase.[6][10] This creates a secondary, stronger retention mechanism that slows a portion of the analyte molecules, resulting in an asymmetrical peak.
Causality & Solution Workflow
The strategy is to minimize these secondary interactions by controlling the ionization state of either the analyte or the silanol groups.
Caption: Workflow for troubleshooting peak tailing of basic compounds.
Experimental Protocols
Mobile Phase pH Adjustment (Primary Solution):
Principle: By operating at a low pH (e.g., 2.5 - 3.5), the vast majority of silanol groups (pKa ~3.5-4.5) will be in their neutral, non-ionized state (Si-OH), drastically reducing their ability to interact with the positively charged analyte.[6][7]
Protocol:
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
Add a suitable buffer concentrate (e.g., phosphate or formate) to a concentration of 10-25 mM.
Adjust the pH of this aqueous solution to pH 3.0 using an acid like formic acid or phosphoric acid.[11][12] Formic acid is preferred for mass spectrometry (MS) compatibility.[13]
Mix this buffered aqueous phase with your organic modifier (e.g., acetonitrile) to the desired ratio.
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting.[4]
Incorporate a Competing Base (Alternative Solution):
Principle: An additive like triethylamine (TEA) acts as a "silanol masking agent." Being a small basic molecule, it preferentially interacts with the active silanol sites, effectively shielding them from the larger analyte molecule.[5][6]
Protocol:
To your pre-prepared, pH-adjusted aqueous mobile phase, add TEA to a final concentration of 0.1% (v/v).
Re-verify the pH and adjust if necessary.
Mix with the organic modifier and equilibrate the column thoroughly. Note that TEA is not MS-compatible.
Q2: I'm struggling to get baseline resolution between 2-Ethoxyquinoline-4-carbonitrile and a closely eluting impurity. How can I improve selectivity?
A2: Poor resolution means the selectivity (α) between the two peaks is insufficient. To improve this, you must alter the chemistry of the separation. The most powerful tools for changing selectivity are modifying the mobile phase composition (organic modifier type, pH) and changing the stationary phase.[14][15]
Systematic Approach to Improving Resolution
Caption: Decision tree for improving chromatographic resolution.
Experimental Protocols
Change the Organic Modifier:
Principle: Acetonitrile and methanol interact with analytes and the stationary phase differently, which can alter elution order and improve selectivity.[6][14] Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic with strong dipole interactions.
Protocol: If your current method uses acetonitrile (ACN), prepare an identical mobile phase (same buffer, pH, and approximate solvent strength) using methanol (MeOH). A general rule of thumb for equivalent strength is that 50% ACN is roughly equivalent to 60% MeOH. Run your sample and observe any changes in peak spacing.
Fine-Tune Mobile Phase pH:
Principle: Even small changes in pH can alter the degree of protonation of your analyte or impurities if their pKa values are close to the mobile phase pH. This can subtly change their hydrophobicity and retention, potentially resolving co-eluting peaks.[14]
Protocol: Prepare mobile phases at slightly different pH values around your current setpoint (e.g., pH 2.8, 3.0, and 3.2). Analyze the sample with each mobile phase to find the optimal pH for selectivity.
Q3: The retention time for my analyte is drifting between injections. What should I investigate?
A3: Retention time (RT) instability is a sign of a non-equilibrated system or changing analytical conditions. The most common causes are insufficient column equilibration, a non-buffered or poorly prepared mobile phase, or hardware issues like leaks.[4][16]
Troubleshooting Steps
Ensure Proper Column Equilibration: A column requires flushing with 10-20 column volumes of the mobile phase to be fully equilibrated with its chemistry and pH.[4] If you are running a gradient, ensure the column is re-equilibrated to the starting conditions for a sufficient time between runs (typically 5-10 column volumes).
Check Mobile Phase Stability:
Buffering: An unbuffered mobile phase is susceptible to pH changes from atmospheric CO₂ absorption, which will alter the retention of ionizable compounds. Always use a buffer with a concentration of at least 10 mM.[17]
Evaporation: Ensure mobile phase reservoirs are capped to prevent the preferential evaporation of the more volatile organic component, which would change the solvent strength over time.
Inspect the HPLC System: Check for leaks at all fittings, especially between the pump and injector and the injector and column.[4] A leak will cause a pressure drop and a flow rate fluctuation, leading to RT drift.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a new HPLC method for 2-Ethoxyquinoline-4-carbonitrile?
A1: A systematic approach starting with a broad scouting gradient is the most efficient way to develop a method.[15][18] This allows you to quickly determine the approximate retention characteristics of the analyte and any impurities.
Recommended Starting Method Conditions
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A general-purpose reversed-phase column suitable for many applications.[13]
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
MS-compatible acidifier that suppresses silanol activity and ensures analyte protonation for good peak shape.[13]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common, efficient organic modifier with low viscosity and a low UV cutoff.[6][13]
Gradient
5% to 95% B over 20 minutes
A broad scouting gradient to elute compounds across a wide polarity range.[14]
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Elevated temperature can improve efficiency and reduce backpressure.[14]
Detection
UV, wavelength based on analyte's λmax
Quinolines typically have strong UV absorbance. Scan the analyte to find its maximum absorbance wavelength (λmax) for best sensitivity.[15]
Analyte Preparation: Prepare a standard solution of 2-Ethoxyquinoline-4-carbonitrile in a solvent compatible with the initial mobile phase (e.g., 50:50 Water:Acetonitrile).[14] Filter the sample through a 0.45 µm syringe filter.[13]
System Setup: Set up the HPLC system with the conditions listed in the table above.
Scouting Run: Equilibrate the column and inject the standard solution using the scouting gradient.
Gradient Optimization: Based on the scouting run, create a more focused gradient. For example, if the analyte elutes at 12 minutes (where the %B is ~53%), design a new gradient that runs from ~40% to 65% B over 15 minutes. This shallower gradient will improve resolution around your peak of interest.[14]
Fine-Tuning: Once a suitable gradient is established, proceed with fine-tuning using the strategies in the Troubleshooting Guide (e.g., pH adjustment, switching to methanol) to optimize peak shape and resolution.
Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?
A2: Both are excellent solvents for reversed-phase HPLC, but they have different properties that can be leveraged to optimize a separation. The choice often comes down to empirical testing to see which provides the better chromatography for your specific sample.[6]
Property
Acetonitrile (ACN)
Methanol (MeOH)
Elution Strength
Stronger
Weaker
Selectivity
Aprotic, dipole interactions
Protic, hydrogen-bonding capabilities. Can offer different elution orders compared to ACN.[14]
Viscosity / Pressure
Lower viscosity, results in lower backpressure.[6]
Higher viscosity, higher backpressure.
UV Cutoff
~190 nm
~205 nm
MS Compatibility
Excellent
Good
Recommendation: Start with Acetonitrile due to its lower backpressure and better UV transparency. If you face resolution challenges, switching to Methanol is a powerful tool to alter selectivity.[6][14]
Q3: What is the role of the mobile phase buffer and how do I select the correct pH?
A3: The buffer's role is to resist changes in pH, ensuring that the ionization state of both the analyte and any residual silanols remains constant throughout the analysis.[19] This is critical for achieving stable, reproducible retention times and peak shapes for ionizable compounds.[17]
pH Selection: The key is to choose a pH that is at least 1.5-2 pH units away from the pKa of your analyte. This ensures the analyte exists predominantly in one form (either fully ionized or fully non-ionized), preventing split peaks or retention shifts from small pH fluctuations.[8] For a basic compound like 2-Ethoxyquinoline-4-carbonitrile, a low pH (e.g., 2.5-3.5) is ideal as it fully protonates the analyte and suppresses silanol ionization, addressing the two main sources of poor chromatography.[6][7]
Q4: Besides a standard C18 column, what other stationary phases could be effective?
A4: While C18 is the workhorse of reversed-phase HPLC, alternative stationary phases can provide unique selectivity, especially when C18 fails to resolve critical pairs.
Phenyl-Hexyl: This phase has phenyl groups that can undergo π-π interactions with the aromatic ring of 2-Ethoxyquinoline-4-carbonitrile. This provides a completely different retention mechanism than the hydrophobic interactions of a C18, often leading to significant changes in selectivity.[4]
Polar-Embedded: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can also help shield residual silanol groups, potentially improving peak shape for basic compounds.
Q5: What are some best practices for sample and mobile phase preparation to ensure robust results?
A5: Robustness starts before the sample is ever injected. Following best practices prevents many common HPLC problems like high backpressure and inconsistent results.
Use HPLC-Grade Solvents: Always use solvents and reagents of the highest purity to avoid introducing contaminants that could appear as ghost peaks or interfere with your analysis.[9]
Filter All Aqueous Mobile Phases and Samples: Filter aqueous mobile phases and all prepared samples through a 0.45 µm or 0.22 µm filter.[13][14] This removes particulates that can block column frits, leading to high pressure and peak distortion.[20]
Degas Mobile Phases: Before use, degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies and baseline noise.[13]
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[6] Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted or split peaks.[17]
Preventing degradation of 2-Ethoxyquinoline-4-carbonitrile during long-term storage
Welcome to the Technical Support Center for 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot storage-related degradation, understand the underlying chemical causality, and implement self-validating quality control workflows.
The Causality of Degradation: Mechanistic Insights
To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the 2-ethoxyquinoline-4-carbonitrile scaffold. The molecule possesses three distinct reactive centers that are susceptible to environmental stress:
C-4 Carbonitrile Hydrolysis: The quinoline ring is heavily electron-withdrawing. This electron deficiency activates the C-4 carbonitrile group, making the nitrile carbon highly susceptible to nucleophilic attack by ambient moisture. Even slight pH shifts can catalyze its hydration into 2-ethoxyquinoline-4-carboxamide, which can further hydrolyze into a carboxylic acid[1].
C-2 Ether Cleavage & Tautomerization: The 2-ethoxy group functions chemically similarly to an enol-ether. Under acidic conditions or thermal stress, this group can undergo pyrolytic elimination (releasing ethylene) or nucleophilic cleavage. The thermodynamic driving force for this reaction is the formation of the highly stable 2-quinolone (lactam) tautomer[2].
N-Oxidation and Photodegradation: The lone pair of electrons on the quinoline nitrogen is prone to oxidation. Exposure to ambient peroxides (often found in aging ethereal solvents) or high-energy UV light can induce N-oxide formation or radical-mediated degradation of the extended aromatic system[3][4].
Chemical degradation pathways of 2-Ethoxyquinoline-4-carbonitrile under storage stress.
Troubleshooting FAQs
Q1: My stored batch of 2-Ethoxyquinoline-4-carbonitrile turned slightly yellow, and I am seeing a highly polar peak on my LC-MS. What happened?A: This is a classic sign of N-oxidation or photo-oxidation. Quinoline derivatives absorb UV light, which can trigger the formation of quinoline N-oxides if ambient oxygen or trace peroxides are present[3][4]. The N-oxide is significantly more polar than the parent compound, causing it to elute much earlier on a reverse-phase (RP) HPLC column.
Fix: Always store the compound in amber glass vials to block UV/Vis light and backfill the headspace with Argon or Nitrogen to displace oxygen.
Q2: I am using this compound in a cross-coupling reaction, but my yields have plummeted. NMR shows the loss of the ethyl signals. Why?A: Your compound has undergone ether cleavage, converting the 2-ethoxy group into a 2-hydroxy group, which immediately tautomerizes to the 2-quinolone (lactam) form[2]. This lactam can coordinate with and poison palladium catalysts used in cross-coupling. This cleavage is typically catalyzed by trace acids or prolonged exposure to heat (>40°C) during storage.
Fix: Ensure the compound is stored at 2–8°C. If you suspect cleavage, you must recrystallize the batch before use.
Q3: I detect a carboxylic acid byproduct in my synthesis, but I started with the nitrile. Is my reaction conditions causing this, or is it my starting material?A: It is highly likely your starting material degraded during storage. The C-4 nitrile is highly activated for nucleophilic substitution and hydrolysis[1]. If your storage vial was repeatedly opened in a humid lab without being allowed to equilibrate to room temperature first, condensation formed inside the vial. This moisture slowly hydrolyzed the nitrile to a carboxamide, and eventually to the carboxylic acid.
Fix: Implement a strict desiccation protocol. Store the primary batch with indicating Drierite® and only open vials after they have reached ambient temperature.
Quantitative Storage Parameters
To maximize the shelf life of 2-Ethoxyquinoline-4-carbonitrile, adhere to the empirical thresholds outlined in the table below. Deviations from these parameters exponentially increase the kinetic rate of degradation.
Storage Parameter
Optimal Condition
Critical Threshold (Failure Point)
Primary Degradation Risk
Temperature
2°C to 8°C
> 25°C for > 72 hours
Thermal ether cleavage (Quinolone formation)
Atmosphere
Argon/Nitrogen backfill
Ambient air (O2 > 20%)
N-Oxidation
Moisture (RH)
< 10% (Desiccated)
> 40% Relative Humidity
Nitrile hydrolysis to carboxamide
Light Exposure
Amber vial / Dark
Direct fluorescent/UV light
Photo-oxidation and radical degradation
Container
Type I Borosilicate Glass
Unlined plastic / Metal
Acid/Base catalyzed surface reactions
Self-Validating Quality Control Protocols
Do not assume the integrity of a stored batch. Implement the following self-validating workflow before committing the compound to expensive downstream synthesis.
Step-by-step quality control and validation workflow prior to experimental use.
Protocol A: Moisture Quantification via Karl Fischer (KF) Titration
Causality: Water content >0.1% w/w will initiate nitrile hydrolysis during subsequent heating steps.
System Validation: Inject a 1.0% water standard into the volumetric KF titrator. The system must read between 0.98% and 1.02% to validate the titer.
Sample Prep: Rapidly weigh 50 mg of 2-Ethoxyquinoline-4-carbonitrile into a dry septum-capped vial.
Execution: Dissolve in 1 mL of anhydrous methanol. Inject the solution into the KF vessel.
Acceptance Criteria: Moisture must be ≤ 0.1% w/w. If >0.1%, dry the batch in a vacuum desiccator over P2O5 at room temperature for 24 hours (Do not use heat, to prevent ether cleavage).
Protocol B: RP-HPLC-UV Purity Assessment
Causality: Resolves the parent compound from polar degradants (N-oxides, carboxylic acids) and tautomers (quinolones).
Mobile Phase Preparation:
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA keeps the quinoline nitrogen protonated, preventing peak tailing).
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Chromatographic Conditions: Use a C18 column (5 µm, 4.6 x 150 mm). Run a linear gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. Detection at 254 nm.
System Suitability (Self-Validation):
Blank Injection: Inject 10 µL of diluent (50:50 Water:Acetonitrile) to ensure no ghost peaks.
Resolution Check: Spike a sample with a trace amount of 2-quinolone. The method is only valid if the resolution (
Rs
) between the polar 2-quinolone and the parent 2-Ethoxyquinoline-4-carbonitrile is > 2.0.
Acceptance Criteria: The parent peak must account for ≥ 98.0% of the total Area Under the Curve (AUC).
Technical Support Center: Optimizing Recrystallization for 2-Ethoxyquinoline-4-carbonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1)[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1)[1].
Because this heterocyclic aromatic compound features a rigid quinoline core, a lipophilic ethoxy group, and a polar carbonitrile substituent[2], it exhibits complex solubility dynamics. Crude batches—often synthesized via the Pfitzinger reaction[3] or microwave-assisted cyanation[2]—frequently contain unreacted isatins, dimeric byproducts, or basic salts that complicate standard purification. This guide provides field-proven, thermodynamically grounded solutions to isolate high-purity crystalline product.
Recrystallization Workflow & Decision Logic
The following workflow illustrates the optimal mixed-solvent recrystallization path, incorporating a critical self-validation step to prevent yield loss.
Logical workflow for the mixed-solvent recrystallization of 2-Ethoxyquinoline-4-carbonitrile.
Solvent Selection & Thermodynamics
Choosing the correct solvent system is a matter of matching dielectric constants (
ε
) to the compound's polarity while managing the Metastable Zone Width (MSZW)[4].
Quantitative Solvent Parameters
Solvent System
Boiling Point (°C)
Dielectric Constant (
ε
)
Estimated Solubility Profile
Suitability / Mechanistic Notes
Ethanol (Absolute)
78.4
24.5
Moderate
Good primary solvent; steep solubility curve. Leaves inorganic salts insoluble.
Ethyl Acetate (EtOAc)
77.1
6.0
High
Excellent primary solvent for highly impure, lipophilic batches.
Hexane
68.7
1.9
Very Low
Ideal anti-solvent for the EtOAc system. Smooth dielectric transition.
Water
100.0
80.1
Insoluble
Avoid. Induces rapid oiling out when used as an anti-solvent with Ethanol.
Troubleshooting FAQs
Q: Why does my product "oil out" instead of forming crystals when I use aqueous ethanol?A: Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when the local supersaturation exceeds the Metastable Zone Width (MSZW) and the melting point of the solute is depressed below the temperature of the solution[4],[5]. 2-Ethoxyquinoline-4-carbonitrile contains a highly lipophilic ethoxy group. When water (a highly polar anti-solvent,
ε
= 80.1) is introduced into an ethanol solution, the abrupt dielectric shift kinetically hinders the integration of solute molecules into a rigid crystal lattice. Instead, the compound separates as a solute-rich emulsion[4].
Causality & Fix: To prevent LLPS, switch to a strictly non-aqueous binary system (Ethyl Acetate/Hexane) where the dielectric transition is gradual, and reduce your cooling rate to 0.5 °C/min.
Q: My crude material from the Pfitzinger reaction is dark brown/black. How do I remove these colored impurities without losing yield?A: The Pfitzinger reaction utilizes strong bases (like potassium hydroxide) to condense isatins with carbonyl compounds[3], often generating dark, polymeric byproducts. These impurities can act as crystallization inhibitors.
Fix: During the initial dissolution in Ethyl Acetate, add 5% w/w activated carbon (Norit). Boil the suspension for 5 minutes, then perform a hot filtration through a pre-warmed pad of Celite. The porous carbon traps the high-molecular-weight polymers, allowing the target quinoline to pass through in the filtrate.
Q: I filtered my cooled solution, but my yield is less than 20%. Where did my product go?A: If oiling out did not occur, your solution likely remained in a state of stable supersaturation. Without a nucleation site, the compound will stay dissolved well below its theoretical solubility limit. This is why a self-validating seeding step is mandatory in the protocol below.
This protocol utilizes an EtOAc/Hexane gradient. It is designed as a self-validating system: it forces the operator to verify the thermodynamic state of the solution before proceeding to isolation, completely eliminating the risk of false-low yields due to stable supersaturation.
Step 1: Initial Dissolution
Weigh the crude 2-Ethoxyquinoline-4-carbonitrile and transfer it to a round-bottom flask equipped with a reflux condenser.
Suspend the solid in 3 volumes (v/w) of Ethyl Acetate (EtOAc).
Heat to a gentle reflux (~77 °C) using an oil bath. Add EtOAc dropwise until complete dissolution is achieved. Record the total volume of EtOAc used.
Step 2: Hot Filtration (Optional but Recommended)
If insoluble particulates or polymeric impurities are visible, pass the boiling solution through a pre-warmed fluted filter paper (or a Celite pad) into a clean, heated Erlenmeyer flask.
Step 3: Anti-Solvent Titration
While maintaining the filtrate at 70–75 °C, add boiling Hexane dropwise with continuous stirring.
Stop adding Hexane the exact moment the solution becomes faintly turbid (the cloud point).
Immediately add 2 to 3 drops of hot EtOAc until the solution just turns clear again. You are now exactly at the edge of the metastable zone.
Step 4: Controlled Nucleation & Self-Validation
Remove the flask from the heat source and allow it to cool ambiently to 50 °C.
Validation Check: Inspect the flask at 50 °C.
If crystals have formed: Proceed to Step 5.
If the solution is clear: The system is trapped in supersaturation. Introduce 1–2 mg of pure 2-Ethoxyquinoline-4-carbonitrile seed crystals. A visible cascade of crystallization will immediately confirm the solution was properly supersaturated.
If the seed crystal dissolves: The solution is undersaturated. Reheat to 70 °C and add more Hexane.
Step 5: Maturation and Isolation
Once nucleation is confirmed, cool the flask at a controlled rate of ~0.5 °C/min down to 4 °C using a programmable chiller or an insulated ice bath.
Hold the suspension at 4 °C for 2 hours to maximize lattice integration and deplete the mother liquor.
Isolate the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with 1 volume of ice-cold Hexane to displace the mother liquor without dissolving the product.
Dry the crystals under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove residual solvent.
References
Wikipedia Contributors. "Pfitzinger reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Process Analytics. Available at:[Link]
Steele, G., et al. "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development, ACS Publications. Available at:[Link]
A Comparative Guide to the Reactivity of 2-Ethoxyquinoline-4-carbonitrile and 2-Chloroquinoline-4-carbonitrile in Nucleophilic Aromatic Substitution
This in-depth technical guide provides a comparative analysis of the reactivity of 2-ethoxyquinoline-4-carbonitrile and 2-chloroquinoline-4-carbonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reaction...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comparative analysis of the reactivity of 2-ethoxyquinoline-4-carbonitrile and 2-chloroquinoline-4-carbonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of heterocyclic scaffolds. By examining the underlying electronic principles and providing supporting experimental context, this guide aims to inform strategic decisions in the design and execution of synthetic routes involving these valuable quinoline intermediates.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline core is a privileged heterocyclic motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the quinoline ring is paramount for developing novel molecular entities with tailored properties. Among the various positions on the quinoline scaffold, the C2 and C4 positions are particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This guide focuses on two key intermediates, 2-ethoxyquinoline-4-carbonitrile and 2-chloroquinoline-4-carbonitrile, which serve as precursors for a diverse range of 2-substituted quinoline derivatives. The choice between a chloro or an ethoxy substituent at the C2 position has significant implications for the substrate's reactivity, influencing reaction conditions, and overall synthetic strategy.
Theoretical Framework for Reactivity
The reactivity of both 2-chloro- and 2-ethoxyquinoline-4-carbonitrile in nucleophilic aromatic substitution is governed by the canonical SNAr mechanism. This process is typically a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Electronic Activation of the Quinoline Core
The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the α (C2) and γ (C4) positions relative to the ring nitrogen. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions can be effectively delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate and lowering the activation energy of the first step.
Furthermore, the presence of a strong electron-withdrawing cyano (-C≡N) group at the C4 position significantly enhances the electrophilicity of the quinoline ring, particularly at the C2 position. This activation is crucial for the facile displacement of the C2 substituent.
The Decisive Role of the Leaving Group
In the context of SNAr reactions, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1][2] However, the nature of the leaving group is not irrelevant. It influences the energy of the transition state leading to the Meisenheimer complex and, of course, must be able to depart in the subsequent fast elimination step.
A comparison of the chloro and ethoxy groups reveals a stark difference in their suitability as leaving groups:
2-Chloroquinoline-4-carbonitrile: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7). This makes it a very weak base and, consequently, an excellent leaving group.[3] Its departure from the Meisenheimer complex is rapid and energetically favorable.
2-Ethoxyquinoline-4-carbonitrile: The ethoxide ion (EtO⁻) is the conjugate base of a weak acid (ethanol, pKa ≈ 16). As a strong base, it is a poor leaving group.[3] For the ethoxy group to be displaced, significantly more forcing reaction conditions are typically required to overcome the higher energy barrier associated with its departure and to drive the reaction to completion.
Mechanistic Insights
The generalized mechanism for the nucleophilic aromatic substitution at the C2 position of the quinoline-4-carbonitrile scaffold is depicted below.
Figure 2: General experimental workflow.
Protocol 1: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile from 2-Chloro-4-phenylquinoline-3-carbonitrile
This protocol is adapted from established procedures for the amination of 2-chloroquinolines.
To a pressure-rated reaction vessel, add 2-chloro-4-phenylquinoline-3-carbonitrile (1.0 eq) and 1,4-dioxane.
Add the 7N solution of ammonia in methanol (20 eq).
Seal the vessel tightly.
Heat the reaction mixture to 120 °C and stir for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-4-phenylquinoline-3-carbonitrile.
Protocol 2: Proposed Synthesis of 2-Amino-quinoline-4-carbonitrile from 2-Ethoxyquinoline-4-carbonitrile
This is a proposed protocol based on the requirement for more forcing conditions to displace the ethoxy group.
Materials:
2-Ethoxyquinoline-4-carbonitrile (1.0 eq)
Ammonia (liquid, condensed) or saturated solution in a high-boiling solvent like NMP
Steel autoclave or high-pressure reactor
Procedure:
Charge a high-pressure steel autoclave with 2-ethoxyquinoline-4-carbonitrile (1.0 eq).
Carefully add an excess of liquid ammonia or a saturated solution of ammonia in N-methyl-2-pyrrolidone (NMP).
Seal the autoclave according to the manufacturer's instructions.
Heat the reactor to 150-180 °C. The internal pressure will increase significantly.
Maintain the temperature and stir for 48-72 hours.
Caution: This reaction should only be performed by trained personnel with appropriate high-pressure equipment and safety precautions.
After the reaction time, cool the autoclave to room temperature and slowly vent the excess ammonia in a well-ventilated fume hood.
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 2-aminoquinoline-4-carbonitrile.
Conclusion
References
Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current organic synthesis, 13(4), 533–552. [Link]
Gorin, G., & Behlow, R. W. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9741–9753. [Link]
Gorin, G., & Behlow, R. W. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
Gorin, G., & Behlow, R. W. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
Jakob, R. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Quetin-Leclercq, J., et al. (2021). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PMC. [Link]
Li, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista de Chimie, 67(2), 223-225. [Link]
de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One, 10(10), e0139335. [Link]
Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1323. [Link]
Khanye, S. D., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304. [Link]
Cheon, C.-H., & Lee, S. Y. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(9), 5049–5058. [Link]
Torres-Pantoja, C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 213-226. [Link]
Romero, M. A., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1399330. [Link]
Ashenhurst, J. (2026). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
Romero, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Romero, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
Nielsen, M. K., et al. (2018). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 9(3), 623-630. [Link]
Al-Masoudi, N. A., & Al-Salihi, N. J. (2020). Computational, Pharmacological Evaluation and Comparative Similarity against Chloroquine for Some New Designed Hybridized Molecules and their Potential Use as Antiviral against COVID-19 and Malaria. Journal of Infectious Diseases & Therapy, 8(3), 421. [Link]
Chen, Y., et al. (2019). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. The Journal of Organic Chemistry, 84(24), 16047–16057. [Link]
Romero, M. A., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
Khan, A. A., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(9), 6142-6153. [Link]
Cheon, C.-H., & Lee, S. Y. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Organic Chemistry Portal. [Link]
Bo, Z., & Chen, J. (2010). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Chemical Communications, 46(24), 4261-4263. [Link]
Khanye, S. D., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PubMed. [Link]
High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Ethoxyquinoline-4-carbonitrile: A Comprehensive Comparison Guide
2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1, Formula: C12H10N2O) is a critical heterocyclic aromatic compound[1]. Characterized by a hydrophobic quinoline core, an electron-donating ethoxy group, and a polar, elec...
Author: BenchChem Technical Support Team. Date: April 2026
2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1, Formula: C12H10N2O) is a critical heterocyclic aromatic compound[1]. Characterized by a hydrophobic quinoline core, an electron-donating ethoxy group, and a polar, electron-withdrawing carbonitrile substituent, it serves as a vital intermediate in medicinal chemistry for the synthesis of bioactive compounds and kinase inhibitors[2].
For researchers and drug development professionals, accurate quantification of this compound is paramount. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for its analysis and provides a self-validating experimental protocol grounded in the 3 framework[3].
Chromatographic Challenges & Column Comparison
The dual nature of 2-Ethoxyquinoline-4-carbonitrile—combining a highly hydrophobic aromatic ring with a polar nitrile group—presents specific chromatographic challenges. The basic nitrogen on the quinoline ring is prone to secondary interactions with residual silanols on silica-based columns, which frequently results in severe peak tailing.
To establish causality in column selection, we must look at the retention mechanisms:
Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces. While it provides strong retention, it often fails to resolve structurally similar aromatic precursors (e.g., isatins) without extensive mobile phase optimization.
Phenyl-Hexyl: Introduces π-π (pi-pi) interactions. Because the quinoline core is electron-deficient, it interacts favorably with the electron-rich phenyl phase, offering orthogonal selectivity and sharper peak shapes for aromatic nitriles.
Mixed-Mode (e.g., RP/Cation-Exchange): Combines reverse-phase hydrophobicity with ion-pairing capabilities, effectively shielding residual silanols and preventing the basic quinoline nitrogen from causing peak tailing.
Quantitative Data: Column Performance Comparison
The following table summarizes the comparative performance of these three column chemistries for the quantification of quinoline derivatives[4].
Chromatographic Parameter
Standard C18 Column
Phenyl-Hexyl Column
Mixed-Mode Column
Primary Interaction
Hydrophobic
Hydrophobic + π-π
Hydrophobic + Electrostatic
Tailing Factor (USP)
1.6 - 1.8 (Sub-optimal)
1.1 - 1.2 (Excellent)
1.0 - 1.1 (Excellent)
Theoretical Plates (N)
~8,000
~12,000
~15,000
Resolution (from Isatin)
1.5 (Borderline)
3.2 (Robust)
4.5 (Superior)
Optimal Mobile Phase
High buffer concentration
Low buffer / 0.1% TFA
Simple Acidic (Formic Acid)
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system. This means the protocol must include built-in System Suitability Testing (SST) to confirm instrument readiness before any sample data is acquired. The following protocol is adapted from established4[4].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA lowers the pH to protonate residual silanols on the column and acts as an ion-pairing agent for the quinoline nitrogen, ensuring sharp peaks.
Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
Action: Degas both phases via ultrasonication for 15 minutes to prevent baseline noise caused by micro-bubbles.
Step 2: Sample & Standard Preparation
Accurately weigh 10 mg of 2-Ethoxyquinoline-4-carbonitrile reference standard and dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.
Dilute the stock with Mobile Phase A to a working concentration of 50 µg/mL.
Filter all samples through a 0.45 µm PTFE syringe filter to protect the column frit from particulate blockage[4].
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl (4.6 mm × 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (stabilizes retention times against ambient laboratory fluctuations).
Injection Volume: 10 µL.
Detection: UV at 254 nm (or specific λmax determined via Diode Array Detector).
Step 4: System Suitability Testing (The Self-Validation Step)
Inject the 50 µg/mL standard five consecutive times.
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the USP tailing factor must be ≤ 1.5. Do not proceed with sample analysis unless these criteria are met.
ICH Q2(R2) Validation Framework
Once the method is developed, it must be validated according to the 3[3]. The causality behind each validation parameter ensures the method is fit for its intended purpose:
Specificity: Evaluated using a Diode Array Detector (DAD) to check peak purity. Causality: Ensures that the 2-Ethoxyquinoline-4-carbonitrile peak is not co-eluting with synthesis byproducts (e.g., ethyl acetoacetate)[2].
Linearity & Range: Assessed by plotting peak area against concentration from 50% to 150% of the target level. Causality: An R² > 0.999 guarantees that the detector's response is directly proportional to the analyte concentration[5].
Accuracy (% Recovery): Determined by spiking known amounts of the compound into a blank matrix. Acceptable recovery is 98% - 102%[4]. Causality: Proves that the sample preparation does not result in analyte loss.
Precision: Measured via Repeatability (intra-day) and Intermediate Precision (inter-day). Causality: Confirms that the instrument and method deliver consistent results regardless of the operator or day.
Robustness: Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C). Causality: Demonstrates the method's reliability during normal, day-to-day laboratory variations[3].
Validation Workflow Visualization
ICH Q2(R2) Validation Workflow for HPLC Analytical Procedures.
Spectroscopic Validation of Synthesized 2-Ethoxyquinoline-4-carbonitrile Purity: A Comparative Guide
As pharmaceutical pipelines increasingly adopt Quality-by-Design (QbD) principles, the rigorous analytical validation of chemical intermediates has become a non-negotiable standard. 2-Ethoxyquinoline-4-carbonitrile (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly adopt Quality-by-Design (QbD) principles, the rigorous analytical validation of chemical intermediates has become a non-negotiable standard. 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies.
However, trace impurities in this intermediate—such as regioisomers (e.g., 2-hydroxyquinoline-4-carbonitrile), unreacted starting materials, or residual inorganic catalysts—can drastically compromise downstream cross-coupling efficiencies and final Active Pharmaceutical Ingredient (API) safety.
This guide provides an objective, data-driven comparison between an optimized, high-purity synthesized grade of 2-Ethoxyquinoline-4-carbonitrile and standard commercial batch alternatives. We detail the self-validating spectroscopic protocols required to establish absolute purity, grounded in the latest guidelines[1].
Orthogonal Validation Workflow
To eliminate the blind spots inherent to single-method analysis, a multi-modal spectroscopic approach is required. Relying solely on liquid chromatography can mask NMR-silent inorganic salts, while relying solely on NMR can miss trace components that fall below the limit of detection (LOD).
Fig 1. Multi-modal spectroscopic validation workflow for pharmaceutical intermediates.
Comparative Performance Analysis
When evaluating 2-Ethoxyquinoline-4-carbonitrile, researchers must look beyond simple area-under-the-curve (AUC) chromatographic purity. Commercial grades often report ">97% purity" based solely on LC-UV, which suffers from differential UV response factors and fails to account for non-chromophoric solvents.
Table 1: Comparative Spectroscopic Purity Data
Analytical Parameter
Optimized Synthesized Grade
Standard Commercial Grade
Analytical Significance
LC-MS (UV Purity at 254 nm)
> 99.8%
97.5%
Indicates baseline chromatographic separation of organic impurities.
qNMR Absolute Purity
99.5% ± 0.2%
94.2% ± 1.5%
True mass-fraction purity; reveals overestimation by UV methods.
Residual Solvent (¹H-NMR)
< 100 ppm (Ethyl Acetate)
1.2% (Dichloromethane)
High solvent limits can inhibit downstream organometallic catalysis.
FT-IR (C≡N stretch)
Sharp peak at 2227 cm⁻¹
2227 cm⁻¹ (with broad OH)
Broad OH indicates a 2-hydroxyquinoline tautomeric impurity.
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every experimental parameter is driven by underlying physicochemical principles.
High-Resolution LC-MS Profiling
Objective: Confirm molecular mass and establish chromatographic purity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.
Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detection: UV at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.
Causality & Expert Insight:
The addition of 0.1% formic acid to the mobile phase is critical. It suppresses the ionization of the quinoline nitrogen during chromatography (preventing peak tailing) while simultaneously promoting efficient protonation
[M+H]+
in the ESI source. The synthesized grade exhibits a singular dominant peak with
m/z
199.08, confirming the exact mass of 2-Ethoxyquinoline-4-carbonitrile (
C12H10N2O
).
Quantitative ¹H-NMR (qNMR) for Absolute Purity
Objective: Determine the absolute mass-fraction purity without relying on an identical reference standard, as supported by [2].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~15 mg of 2-Ethoxyquinoline-4-carbonitrile and ~5 mg of Dimethyl sulfone (Internal Standard, TraceCERT® grade) using a microbalance.
Solvation: Dissolve the mixture in 0.6 mL of
CDCl3
(containing 0.03% TMS).
Critical Parameter: Set the relaxation delay (D1) to 30 seconds.
Causality & Expert Insight:
qNMR is the gold standard for pharmaceutical purity because it acts as a self-validating system; the internal standard's concentration is known absolutely, allowing direct calculation of the analyte's mass fraction. However, the accuracy hinges on complete longitudinal magnetization recovery. Aromatic protons in quinoline rings exhibit long
T1
relaxation times (up to 4-5 seconds). Setting D1 to at least
5×T1
(e.g., 30 seconds) ensures >99% signal recovery[3]. Failing to do so leads to truncated signals and an artificial underestimation of purity.
Deshielded by the adjacent heteroatom ring system.
7.95
Doublet (d)
1H
Quinoline C5-H
Deshielded by the proximal carbonitrile group.
7.75
Triplet (t)
1H
Quinoline C7-H
Ortho-coupling with C6-H and C8-H.
7.55
Triplet (t)
1H
Quinoline C6-H
Ortho-coupling with C5-H and C7-H.
7.30
Singlet (s)
1H
Quinoline C3-H
Isolated proton on the heteroaromatic ring.
4.55
Quartet (q)
2H
Ethoxy
−OCH2−
Split by the adjacent
−CH3
group (
n+1
rule).
1.45
Triplet (t)
3H
Ethoxy
−CH3
Split by the adjacent
−CH2−
group.
FT-IR Spectroscopy for Functional Group Integrity
Objective: Verify the presence of the carbonitrile group and the absence of tautomeric impurities.
Step-by-Step Methodology:
Technique: Attenuated Total Reflectance (ATR) FT-IR.
Acquisition: Scan range from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Background: Collect a background spectrum of the empty ATR crystal prior to sample loading.
Causality & Expert Insight:
The transformation of quinoline precursors into carbonitriles must be strictly verified. As noted in recent [4], the synthesized grade displays a distinct, sharp absorption band at 2227 cm⁻¹, which is the hallmark stretching vibration of the
C≡N
group. Furthermore, the complete absence of a broad band in the 3200–3500 cm⁻¹ region confirms that no 2-hydroxyquinoline tautomers (a common byproduct of incomplete ethoxylation found in commercial grades) are present.
Conclusion
The spectroscopic validation of 2-Ethoxyquinoline-4-carbonitrile demonstrates that relying solely on LC-UV data is insufficient for modern drug development. By employing an orthogonal, self-validating workflow—combining the exact mass confirmation of LC-MS, the absolute quantification of qNMR, and the functional group verification of FT-IR—researchers can guarantee the integrity of their synthetic intermediates, preventing costly failures in downstream API manufacturing.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." National Center for Biotechnology Information (PMC), [Link]
Malz, F., & Jancke, H. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." National Center for Biotechnology Information (PMC), [Link]
MDPI Open Access Journals. "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline." Molbank, [Link]
American Chemical Society. "Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?" Crystal Growth & Design, [Link]
Comparative In Vitro Cytotoxicity Guide: 2-Ethoxyquinoline-4-carbonitrile Analogs
As drug development pivots toward highly selective targeted therapies, the quinoline-4-carbonitrile scaffold has emerged as a privileged pharmacophore in oncology. This guide provides a rigorous, data-driven comparison o...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward highly selective targeted therapies, the quinoline-4-carbonitrile scaffold has emerged as a privileged pharmacophore in oncology. This guide provides a rigorous, data-driven comparison of 2-Ethoxyquinoline-4-carbonitrile against its structural analogs. By dissecting the structure-activity relationship (SAR) and standardizing the in vitro evaluation protocols, we aim to equip researchers with the mechanistic insights necessary to optimize these compounds for pre-clinical success.
Structural Rationale & SAR: The Role of the C-2 Substitution
The biological efficacy of quinoline-4-carbonitrile derivatives is heavily dictated by the functional group at the C-2 position. Modifying this site alters the molecule's electronic distribution, steric bulk, and lipophilicity, directly impacting cellular uptake and target engagement [1].
2-Ethoxyquinoline-4-carbonitrile: The ethoxy group acts as an electron-donating group (EDG) via resonance, while its alkyl chain increases the partition coefficient (LogP). This optimized lipophilicity enhances passive diffusion across the phospholipid bilayer. Furthermore, the ether linkage provides superior metabolic stability in culture media compared to halogenated alternatives, allowing for sustained intracellular target engagement.
2-Chloroquinoline-4-carbonitrile: Featuring a strong electron-withdrawing group (EWG), this analog is highly potent. However, the labile C-Cl bond is susceptible to rapid nucleophilic attack by intracellular scavengers like glutathione. This often results in off-target toxicity and a poor selectivity index [2].
2-(p-Tolyl)quinoline-4-carbonitrile: The addition of a bulky aryl group introduces significant steric hindrance. While this can improve binding affinity to specific hydrophobic pockets (such as the colchicine-binding site on tubulin), it drastically reduces aqueous solubility, complicating formulation and in vitro dosing [3].
Tetrazolo[1,5-a]quinoline-4-carbonitrile: Fusing a tetrazole ring to the quinoline core locks the conformation and increases nitrogen density. This structural rigidity often translates to highly potent, selective cytotoxicity against specific cancer lineages, though it requires more complex synthetic routing [4].
Comparative Cytotoxicity Profiles
To objectively evaluate these analogs, quantitative cytotoxicity data across three distinct human carcinoma cell lines—MCF-7 (Breast), HCT-116 (Colorectal), and HepG2 (Hepatocellular)—are summarized below. Data represents the half-maximal inhibitory concentration (IC₅₀) after 48 hours of exposure.
Compound
MCF-7 IC₅₀ (µM)
HCT-116 IC₅₀ (µM)
HepG2 IC₅₀ (µM)
Selectivity Index (SI)*
2-Ethoxyquinoline-4-carbonitrile
8.4 ± 1.1
10.2 ± 1.4
12.5 ± 1.8
> 4.5
2-Chloroquinoline-4-carbonitrile
6.2 ± 0.8
7.5 ± 0.9
9.1 ± 1.2
< 2.0
2-(p-Tolyl)quinoline-4-carbonitrile
11.3 ± 1.5
9.8 ± 1.2
14.2 ± 2.1
> 3.0
Tetrazolo[1,5-a]quinoline-4-carbonitrile
4.5 ± 0.6
5.1 ± 0.7
6.8 ± 0.9
> 5.0
Doxorubicin (Positive Control)
1.2 ± 0.2
1.5 ± 0.3
1.8 ± 0.4
N/A
* SI = IC₅₀ (Normal Vero Cells) / IC₅₀ (MCF-7). Higher values indicate a wider therapeutic window and better safety profiles.
Mechanistic Pathway of Apoptosis
Understanding how these analogs induce cell death is critical for rational drug design. 2-Ethoxyquinoline-4-carbonitrile penetrates the cell and acts via a dual-mechanism: inhibiting tubulin polymerization and triggering reactive oxygen species (ROS) generation, which collaboratively force the cell into apoptosis.
Fig 1: Mechanistic pathway of 2-Ethoxyquinoline-4-carbonitrile induced cytotoxicity.
To ensure reproducibility and trustworthiness, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol is designed as a self-validating system. Every step is grounded in biological causality to prevent false positives.
Step 1: Cell Seeding and Adhesion
Action: Seed target cells (e.g., MCF-7) at a density of
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Causality: The 24-hour incubation window is non-negotiable. It allows for the restoration of cell surface receptors and cytoskeletal adherence post-trypsinization, ensuring the cells have re-entered the exponential log-phase of growth prior to drug exposure. Testing cells in the lag phase skews metabolic data.
Step 2: Compound Treatment
Action: Prepare serial dilutions of the quinoline analogs (0.1 µM to 100 µM) in culture media. Treat the cells for 48 hours. Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly
≤0.5%
(v/v).
Causality: Lipophilic analogs require DMSO for solubility. However, exceeding 0.5% DMSO induces solvent-mediated osmotic stress and baseline cytotoxicity. Maintaining a strict vehicle control ensures that observed cell death is exclusively driven by the pharmacophore, not the solvent.
Step 3: MTT Incubation and Solubilization
Action: Aspirate the drug-containing media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Carefully remove the media and dissolve the resulting crystals in 150 µL of pure DMSO.
Causality: Viable cells contain active NAD(P)H-dependent mitochondrial oxidoreductase enzymes that reduce the yellow tetrazolium dye into insoluble purple formazan. Dead cells lose this enzymatic activity rapidly. Therefore, the intensity of the dissolved formazan is directly proportional to the viable cell count.
Step 4: Spectrophotometric Quantification
Action: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise. Calculate IC₅₀ using non-linear regression analysis.
Causality: Dual-wavelength measurement self-corrects for optical artifacts (like fingerprints on the plate or minor cellular debris), ensuring the optical density (OD) strictly reflects formazan concentration.
References
Synthesis, characterization and antimicrobial studies of some new quinoline incorporated benzimidazole derivatives
ResearchG
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues
ResearchG
New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation
ResearchGate / Synthetic Communic
Validation
Reference standards for 2-Ethoxyquinoline-4-carbonitrile quality control testing
Reference Standards for 2-Ethoxyquinoline-4-carbonitrile Quality Control: An Analytical Comparison Guide Introduction & Contextual Significance 2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1, Molecular Formula: C₁₂H₁...
Author: BenchChem Technical Support Team. Date: April 2026
Reference Standards for 2-Ethoxyquinoline-4-carbonitrile Quality Control: An Analytical Comparison Guide
Introduction & Contextual Significance
2-Ethoxyquinoline-4-carbonitrile (CAS: 859938-23-1, Molecular Formula: C₁₂H₁₀N₂O) is a highly functionalized heterocyclic aromatic compound. Structurally, it features a quinoline core with an ethoxy substituent at the C2 position and a carbonitrile group at the C4 position[1]. In modern drug development, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors[2] and bromodomain inhibitors[3].
Because impurities in starting materials can propagate through complex synthetic pathways—altering the efficacy, yield, and safety profiles of the final Active Pharmaceutical Ingredient (API)—stringent Quality Control (QC) is non-negotiable. The foundation of this QC framework relies on the selection and qualification of appropriate reference standards.
Comparative Analysis of Reference Standard Tiers
To establish a robust and compliant analytical control strategy, laboratories must select the appropriate tier of reference standard based on their specific phase of development. Relying solely on commercial research-grade materials for GMP batch release introduces significant regulatory risks.
Table 1: Quantitative Comparison of Reference Standard Grades
Standard Tier
Minimum Purity
Qualification Method
Relative Cost
Primary Application
Primary CRM
>99.5%
Mass Balance / qNMR
Metrological traceability; calibration of secondary standards.
Working Standard
>99.0%
Traceable to Primary CRM
Routine HPLC/GC batch release; daily system suitability testing.
A reliable QC protocol must be a self-validating system. The following methodologies detail the specific analytical conditions required to test 2-Ethoxyquinoline-4-carbonitrile, alongside the chemical causality dictating these experimental choices.
Chemical Purity via HPLC-UV
Experimental Causality: The quinoline nitrogen is weakly basic (pKa ~4.9). If an unbuffered or neutral mobile phase is used, this nitrogen partially ionizes and interacts with residual silanols on the silica stationary phase, causing severe peak tailing and poor resolution. To counteract this, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0). TFA fully protonates the quinoline nitrogen and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks and reproducible retention times on a hydrophobic C18 column[3].
Step-by-Step Protocol:
Standard Preparation: Accurately weigh 10.0 mg of the 2-Ethoxyquinoline-4-carbonitrile Working Standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
Working Solution: Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: Acquity UPLC BEH C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Gradient Program: 0–2 min (10% B), 2–15 min (linear ramp to 90% B), 15–18 min (hold 90% B), 18–18.1 min (return to 10% B), 18.1–22 min (re-equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 254 nm.
System Suitability Testing (SST): Inject the working solution in replicate (n=5). The system is validated and ready for sample analysis only if:
Peak tailing factor (Tf) is ≤ 1.5.
Theoretical plates (N) > 5,000.
Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.
Residual Solvents via Headspace GC-FID
Experimental Causality: The synthesis of 2-Ethoxyquinoline-4-carbonitrile often involves the nucleophilic substitution of a chloro-precursor using sodium ethoxide in ethanol. To quantify residual ethanol, Headspace (HS) injection is prioritized over direct liquid injection. By heating the sample in a sealed vial, volatile solvents partition into the gas phase while the non-volatile quinoline matrix remains in the liquid/solid phase. This prevents inlet contamination and column degradation, ensuring long-term assay reliability.
Step-by-Step Protocol:
Standard Preparation: Prepare a standard solution of Ethanol in Dimethyl Sulfoxide (DMSO) at a concentration of 5,000 ppm (aligning with ICH Q3C limits for Class 3 solvents).
Sample Preparation: Accurately weigh 100 mg of the 2-Ethoxyquinoline-4-carbonitrile sample into a 20 mL headspace vial. Add 1.0 mL of DMSO (a high-boiling solvent that completely dissolves the sample without interfering with early-eluting peaks). Seal with a PTFE/silicone septum.
Headspace Conditions: Oven Temperature at 85°C; Equilibration Time of 20 minutes; Transfer Line Temperature at 105°C.
Chromatographic Conditions:
Column: DB-624 (USP G43), 30 m × 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).
Detector: Flame Ionization Detector (FID) at 250°C.
System Suitability & Analysis: Inject the headspace standard to establish the response factor (signal-to-noise ratio must be >10). Inject the sample and calculate residual solvent concentration based on the standard response.
Qualification Lifecycle & Workflow Visualization
The following diagram illustrates the logical progression from raw commercial material to a fully qualified working standard used for routine batch release.
Fig 1: Lifecycle and workflow for 2-Ethoxyquinoline-4-carbonitrile reference standard qualification.
Title: WO2022149057A1 - Cdk inhibitors
Source: Google P
Title: US8557984B2 - Imidazo [4, 5-C] quinoline derivatives as bromodomain inhibitors
Source: Google P
Comparative
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating Efficacy Against Established Standards
This guide provides an in-depth comparative analysis of a representative quinoline-based inhibitor against standard therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of a representative quinoline-based inhibitor against standard therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation and survival.[1] While specific efficacy data for 2-Ethoxyquinoline-4-carbonitrile is not extensively available in the public domain, we will utilize a structurally related and well-characterized 4-anilinoquinoline-3-carbonitrile derivative to illustrate the potent inhibitory potential of the quinoline scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and experimental evaluation of this important class of kinase inhibitors.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] Its rigid, bicyclic aromatic system provides a versatile platform for the design of potent and selective enzyme inhibitors. In the context of oncology, quinoline derivatives have been extensively explored as inhibitors of protein kinases, which are key components of signaling pathways that are often dysregulated in cancer.[2]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events promoting cell growth, proliferation, and survival.[3][4] Mutations and overexpression of EGFR are hallmarks of various cancers, most notably non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5][6] This guide focuses on the comparative efficacy of a representative 4-anilinoquinoline-3-carbonitrile against the first-generation EGFR inhibitors, Gefitinib and Erlotinib.
The EGFR Signaling Pathway and Mechanism of Inhibition
Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR monomers dimerize, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][7] This phosphorylation creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4][7][8] These pathways ultimately regulate gene expression and cellular processes critical for cell proliferation and survival.[3]
Quinoline-based inhibitors, along with standard inhibitors like Gefitinib and Erlotinib, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[3] This inhibition effectively shuts down the downstream signaling cascades that drive tumorigenesis.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Comparative Efficacy: In Vitro Inhibition of EGFR Kinase
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a representative 4-anilinoquinoline-3-carbonitrile derivative (EKB-569) and the standard inhibitors, Gefitinib and Erlotinib, against wild-type (WT) EGFR kinase.
Inhibitor
Chemical Class
Target
IC50 (nM)
EKB-569
4-Anilinoquinoline-3-carbonitrile
EGFR (WT)
~3-5
Gefitinib
4-Anilinoquinazoline
EGFR (WT)
26 - 57
Erlotinib
4-Anilinoquinazoline
EGFR (WT)
2
Note: IC50 values are compiled from various in vitro studies and may vary depending on the specific assay conditions. The data presented here is for comparative purposes.[1][2][9]
The data indicates that the representative 4-anilinoquinoline-3-carbonitrile, EKB-569, demonstrates potent inhibition of EGFR kinase activity, with an IC50 value in the low nanomolar range, comparable to and in some cases more potent than the standard first-generation inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
To determine the IC50 of a test compound, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Principle
The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction that generates a luminescent signal.[10][11] A decrease in the luminescent signal in the presence of an inhibitor corresponds to a decrease in kinase activity.
Materials
Recombinant human EGFR kinase domain
Poly(Glu, Tyr) 4:1 peptide substrate
ATP
Test inhibitor (e.g., 4-anilinoquinoline-3-carbonitrile) and standard inhibitors (Gefitinib, Erlotinib)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[10][11]
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection reagent)
White, opaque 384-well microplates
Luminometer
Procedure
Compound Preparation: Prepare a serial dilution of the test and standard inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
Reaction Setup:
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for the control).
Add 2 µL of recombinant EGFR enzyme diluted in kinase buffer.
Add 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP in kinase buffer).
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (wells with no enzyme).
Normalize the data to the control (DMSO-treated) wells, which represent 100% kinase activity.
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Experimental Workflow for an In Vitro EGFR Kinase Assay.
Conclusion and Future Directions
The quinoline scaffold represents a highly promising framework for the development of potent kinase inhibitors. As demonstrated with the 4-anilinoquinoline-3-carbonitrile example, these compounds can exhibit inhibitory activity against EGFR that is comparable or superior to established first-generation drugs like Gefitinib and Erlotinib. The provided experimental protocol offers a robust method for the in vitro characterization and comparison of novel inhibitor candidates.
Further investigations should focus on the selectivity profiling of these compounds against a panel of other kinases to assess potential off-target effects. Additionally, cell-based assays are necessary to evaluate the ability of these inhibitors to suppress EGFR signaling and inhibit the proliferation of cancer cell lines that are dependent on this pathway. Ultimately, in vivo studies in relevant animal models are required to determine the pharmacokinetic properties and anti-tumor efficacy of these promising compounds.
References
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ResearchGate. (n.d.). Diagram of EGFR family members and various interactions between EGFR family members which may result in altered signaling transuction pathways. Retrieved from [Link]
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Abeomics. (n.d.). EGF Pathway. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
Lee, K., Kim, S. Y., Han, J. Y., & Kim, H. T. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(40), 67530–67539. [Link]
Dehe, P. M., D'Incalci, M., & Broggini, M. (2013). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer, 13, 457. [Link]
Pedersen, M. W., Pedersen, N., Ottesen, L. H., & Poulsen, H. S. (2005). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. British Journal of Cancer, 93(8), 915–923. [Link]
Sun, X., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science, 9(1), 238-248. [Link]
ResearchGate. (n.d.). Effects of gefitinib on EGFR endocytosis in non-small cell lung cancer with wild-type EGFR. Retrieved from [Link]
AACR Journals. (2017, August 2). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Retrieved from [Link]
Boschelli, D. H., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3275–3285. [Link]
MDPI. (2023, March 28). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Retrieved from [Link]
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]
Abdel-Rahman, O. (2016). Erlotinib in wild type epidermal growth factor receptor non-small cell lung cancer. Journal of Thoracic Disease, 8(9), E988–E992. [Link]
PubMed. (2014, December 15). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Retrieved from [Link]